3-Amino-6-bromo-2,4-dichloropyridine
Description
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Properties
IUPAC Name |
6-bromo-2,4-dichloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVXSHYBWKOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445437 | |
| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-16-4 | |
| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-6-bromo-2,4-dichloropyridine (CAS 237435-16-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromo-2,4-dichloropyridine is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry.[1][2] Its trifunctional nature, featuring amino, bromo, and chloro substituents on the pyridine core, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics and agrochemicals.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 237435-16-4 | [1][2] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [1][2] |
| Molecular Weight | 241.90 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Appearance | Colorless crystalline form (as synthesized) |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 6.10 (s, 2H), 7.69 (s, 1H) | |
| Mass Spectrum (MS) | m/z: 243 ([M+H]⁺, ⁸¹Br), 241 ([M+H]⁺, ⁷⁹Br) |
Synthesis
A documented method for the synthesis of this compound involves the bromination of 3-Amino-2,4-dichloropyridine.
Experimental Protocol: Synthesis from 3-Amino-2,4-dichloropyridine
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) is dissolved in N,N-dimethylformamide (DMF, 16 mL) and the solution is cooled to 0 °C in an ice-water bath.
-
A solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for 15 minutes at 0 °C.
-
The mixture is then poured into water and extracted twice with ethyl acetate (EtOAc).
-
The combined organic phases are washed sequentially with water and saturated saline solution.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield a red residue.
-
The residue is dissolved in a 1:1 mixture of ethyl acetate/hexane and passed through a short silica gel column.
-
Concentration of the filtrate under reduced pressure affords the title compound as a colorless crystalline solid (0.68 g, 90% yield).
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple reaction sites allows for diverse chemical transformations.
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl moieties, a common strategy in the development of kinase inhibitors. The amino group can be acylated, alkylated, or used in cyclization reactions to build fused ring systems. The chlorine atoms can also be substituted under specific conditions, further increasing the molecular diversity achievable from this intermediate.
While a specific signaling pathway for a drug candidate synthesized directly from this compound is not prominently documented in publicly available literature, its utility can be illustrated through a general workflow for the synthesis of a hypothetical kinase inhibitor.
Representative Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor, leveraging the reactivity of this compound. This workflow is representative of synthetic strategies employed in medicinal chemistry.
Caption: A general workflow for kinase inhibitor synthesis.
This workflow demonstrates how the bromo-substituent can be functionalized via a Suzuki coupling, followed by substitution of one of the chloro-groups, and finally, modification of the amino group to generate a diverse range of potential kinase inhibitors.
Safety and Handling
Based on available safety data sheets, this compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Serious Eye Damage | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative that this compound is handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined synthesis and the reactivity of its multiple functional groups allow for the construction of complex molecular architectures. While detailed physicochemical and toxicological data are limited in the public domain, its utility as a synthetic building block is evident. Further research into the biological activities of compounds derived from this scaffold may lead to the development of novel and effective therapeutic agents and crop protection solutions.
References
Synthesis of 3-Amino-6-bromo-2,4-dichloropyridine from 3-amino-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 3-amino-6-bromo-2,4-dichloropyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the selective bromination of 3-amino-2,4-dichloropyridine.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where 3-amino-2,4-dichloropyridine is brominated at the 6-position using N-bromosuccinimide (NBS) as the bromine source. The amino group acts as an activating group, directing the substitution to the ortho and para positions. In this case, the 6-position is sterically accessible and electronically favored.
Starting Material: 3-Amino-2,4-dichloropyridine Product: this compound Brominating Agent: N-Bromosuccinimide (NBS) Solvent: N,N-Dimethylformamide (DMF)
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 3-Amino-2,4-dichloropyridine |
| Molar Mass of Starting Material | 163.00 g/mol |
| Amount of Starting Material | 500 mg |
| Moles of Starting Material | 3.1 mmol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molar Mass of NBS | 177.98 g/mol |
| Amount of NBS | 660 mg |
| Moles of NBS | 3.7 mmol |
| Solvent | N,N-Dimethylformamide (DMF) |
| Volume of Solvent | 23 mL (16 mL + 7 mL) |
| Reaction Temperature | 0 °C |
| Reaction Time | 15 minutes |
| Product | This compound |
| Molar Mass of Product | 241.90 g/mol |
| Yield (mass) | 0.68 g |
| Yield (percentage) | 90% |
| Physical Appearance | Colorless crystalline form |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.[1]
Materials and Equipment:
-
3-Amino-2,4-dichloropyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel
-
Round-bottom flask
-
Ice-water bath
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 500 mg (3.1 mmol) of 3-amino-2,4-dichloropyridine in 16 mL of N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: In a separate container, prepare a solution of 660 mg (3.7 mmol) of N-bromosuccinimide (NBS) in 7 mL of DMF. Slowly add this solution dropwise to the cooled solution of 3-amino-2,4-dichloropyridine.
-
Reaction: Allow the reaction to proceed for 15 minutes at 0 °C.
-
Quenching and Extraction: Pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc) twice.
-
Washing: Combine the organic phases and wash them sequentially with water and then with a saturated saline solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solution under reduced pressure to obtain a red residue.
-
Purification: Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate and hexane. Pass the solution through a short column of silica gel.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to yield 0.68 g of this compound as a colorless crystalline solid (90% yield).
Characterization Data: [1]
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (s, 1H), 6.10 (s, 2H).
-
Mass Spectrum (MS) m/z: 243 ([M+H]⁺, ⁸¹Br), 241 ([M+H]⁺, ⁷⁹Br).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Physical and chemical properties of 3-Amino-6-bromo-2,4-dichloropyridine
An In-depth Technical Guide to 3-Amino-6-bromo-2,4-dichloropyridine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral analysis of this compound (CAS No: 237435-16-4).[1] This compound is a halogenated pyridine derivative, often utilized as a heterocyclic building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in reactions, and analytical characterization.
| Property | Value | Source |
| CAS Number | 237435-16-4 | [1][2][3] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [1][3] |
| Molecular Weight | 241.9 g/mol | [1][3] |
| Appearance | Colorless crystalline form | [2] |
| Purity | ≥98% | [1][4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of the compound. The following data has been reported.
Table 1: ¹H NMR Spectral Data
| Solvent | Frequency | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| DMSO-d₆ | 500 MHz | 7.69 | Singlet | 1H | Pyridine-H | [2] |
| DMSO-d₆ | 500 MHz | 6.10 | Singlet | 2H | -NH₂ | [2] |
Table 2: Mass Spectrometry (MS) Data
| Technique | m/z | Interpretation | Source |
| Electrospray Ionization (ESI) | 241, 243 | [M+H]⁺ ion pair, corresponding to ⁷⁹Br and ⁸¹Br isotopes | [2] |
Experimental Protocols
Synthesis of this compound[2]
This protocol details the synthesis via bromination of 3-Amino-2,4-dichloropyridine.
Materials:
-
3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol)
-
N-bromosuccinimide (NBS) (660 mg, 3.7 mmol)
-
N,N-dimethylformamide (DMF) (23 mL total)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve 3-Amino-2,4-dichloropyridine (500 mg) in DMF (16 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Separately, dissolve N-bromosuccinimide (660 mg) in DMF (7 mL).
-
Add the NBS solution dropwise to the cooled pyridine solution.
-
Allow the reaction to proceed for 15 minutes at 0 °C.
-
Pour the reaction mixture into water and perform extraction with ethyl acetate twice.
-
Combine the organic phases.
-
Wash the combined organic phase sequentially with water and then with saturated saline.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain a red residue.
-
Dissolve the residue in a 1:1 mixture of ethyl acetate/hexane.
-
Purify the product by filtering through a short silica gel column.
-
Concentrate the filtrate under reduced pressure to yield the final product (0.68 g, 90% yield) as colorless crystals.[2]
Visualized Workflows
The following diagrams illustrate the synthesis protocol and a general workflow for the analytical characterization of the compound.
Caption: A step-by-step workflow for the synthesis of the title compound.
References
Molecular structure and weight of 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic protocols for 3-Amino-6-bromo-2,4-dichloropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While this compound is recognized as a valuable building block, specific details regarding its direct involvement in biological signaling pathways are not extensively documented in publicly available literature. The focus of this guide is therefore on its chemical properties and synthesis.
Molecular Structure and Properties
This compound is a substituted pyridine ring containing amino, bromo, and chloro functional groups. These substituents provide multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₃BrCl₂N₂[1][2] |
| Molecular Weight | 241.9 g/mol [1][2] |
| CAS Number | 237435-16-4[1][2] |
| Purity | Typically ≥98%[1] |
Experimental Protocols
This section details the experimental methodology for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 3-Amino-2,4-dichloropyridine.
Materials:
-
3-Amino-2,4-dichloropyridine
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in N,N-dimethylformamide (DMF, 16 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) dropwise to the cooled solution.
-
Allow the reaction to proceed for 15 minutes at 0 °C.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc) twice.
-
Combine the organic phases and wash them sequentially with water and saturated saline solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a residue.
-
Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane.
-
Filter the solution through a short column of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]
Analytical Characterization
Following synthesis, the identity and purity of the compound are typically confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by measuring the mass-to-charge ratio of its ions.[3]
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are employed to assess the purity of the compound.
Visualizations
The following diagrams illustrate the synthesis workflow and a general characterization process for this compound.
Caption: Synthesis workflow for this compound.
Caption: General experimental workflow for chemical characterization.
References
An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in the highly functionalized pyridine derivative, 3-Amino-6-bromo-2,4-dichloropyridine. This compound serves as a versatile building block in medicinal chemistry and materials science. A critical analysis of the electronic effects of the halogen substituents on the nucleophilicity of the amino group is presented, supported by data from analogous systems. This document details common transformations of the amino group, including acylation, alkylation, and sulfonylation, providing experimental protocols where available. Furthermore, the guide explores the participation of this moiety in cross-coupling reactions, offering insights for the strategic design of complex molecules. All quantitative data is summarized in structured tables, and key reaction pathways and workflows are illustrated with diagrams for enhanced clarity.
Introduction
This compound is a polysubstituted heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the presence of multiple halogen atoms and a reactive amino group offers a rich platform for diverse chemical modifications. The interplay of the electron-withdrawing effects of the chlorine and bromine substituents profoundly influences the reactivity of the pyridine ring and, most notably, the nucleophilicity of the 3-amino group. Understanding this reactivity is paramount for its effective utilization in synthetic strategies.
This guide aims to provide a detailed technical resource on the reactivity of the amino group in this compound. It will cover fundamental reactions such as acylation, alkylation, and sulfonylation, as well as its involvement in more complex transformations like cross-coupling reactions.
Synthesis of this compound
The target compound is synthesized from 3-Amino-2,4-dichloropyridine. The key transformation is a regioselective bromination at the 6-position.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described in the Journal of Medicinal Chemistry (2000), 43, 22, 4288-4312.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol)
-
N-bromosuccinimide (NBS) (660 mg, 3.7 mmol)
-
N,N-dimethylformamide (DMF) (23 mL total)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel
Procedure:
-
Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in DMF (16 mL) in a flask and cool the solution to 0 °C in an ice-water bath.
-
Separately, dissolve N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL).
-
Slowly add the NBS solution dropwise to the cooled solution of the aminopyridine.
-
After stirring for 15 minutes at 0 °C, pour the reaction mixture into water.
-
Extract the aqueous mixture twice with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and saturated saline.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a red residue.
-
Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane and filter through a short column of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the title compound.
Characterization Data:
-
Yield: 0.68 g (90%)
-
Appearance: Colorless crystalline solid
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (s, 1H), 6.10 (s, 2H).[1]
-
Mass Spectrum (MS) m/z: 241 ([M+H]⁺, ⁷⁹Br), 243 ([M+H]⁺, ⁸¹Br).[1]
Reactivity of the Amino Group
The amino group at the 3-position of the pyridine ring is a key functional handle for derivatization. However, its nucleophilicity is significantly diminished by the cumulative electron-withdrawing inductive effects of the two chlorine atoms at positions 2 and 4, and the bromine atom at position 6. This reduced nucleophilicity dictates the reaction conditions required for its transformation.
Acylation Reactions
Acylation of the amino group to form amides is a common transformation. Due to the reduced nucleophilicity of the amino group in this compound, more forcing conditions or highly reactive acylating agents may be necessary compared to simple aminopyridines. A common method for the protection of less reactive amines is the use of di-tert-butyl dicarbonate (Boc₂O) to form a Boc-carbamate.
3.1.1. Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. The protection of aminopyridines can be achieved using Boc₂O in the presence of a base. For electron-deficient amines, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed.
General Experimental Protocol for Boc Protection of Aminopyridines:
Caption: General scheme for Boc protection of the amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 - 2.0 equivalents)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic to stoichiometric amount)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the base (TEA or DMAP).
-
Add Boc₂O to the solution and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any by-products, followed by drying and concentration of the organic phase.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Boc Protection of a Structurally Similar Aminopyridine:
| Starting Material | Reagents | Solvent | Yield | Reference |
| 3-Amino-4-picoline | (BOC)₂O, EDCI, HOBT, TEA | THF | 85% | --INVALID-LINK-- |
3.1.2. N-Acetylation
N-acetylation can be achieved using reagents like acetic anhydride or acetyl chloride. The use of a base such as pyridine, which can also act as the solvent, is common to neutralize the acid by-product.
General Experimental Protocol for N-Acetylation:
Caption: General scheme for N-acetylation.
Procedure:
-
Dissolve this compound in pyridine.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride or acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves dilution with an organic solvent and washing with aqueous acid (to remove pyridine), followed by washing with aqueous base and brine.
-
The organic layer is then dried and concentrated, and the product purified if necessary.
Alkylation Reactions
Direct N-alkylation of the amino group in this compound can be challenging due to its low nucleophilicity. Reductive amination or alkylation of a protected amine followed by deprotection are often more viable strategies. Forcing conditions with strong bases may be required for direct alkylation.
General Considerations for N-Alkylation:
-
Direct Alkylation: Reaction with an alkyl halide in the presence of a strong base (e.g., NaH, t-BuOK) may be attempted, but competitive reactions and low yields are possible.
-
Reductive Amination: This involves the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This method can be effective for the synthesis of N-alkylated aminopyridines.
-
Alkylation of Protected Amine: A more reliable route involves the protection of the amino group (e.g., as a Boc-carbamate), followed by alkylation and subsequent deprotection.
Quantitative Data for N-Monoalkylation of Aminopyridines:
| Aminopyridine | Alkylating Agent | Reducing Agent/Base | Yield | Reference |
| 2- or 3-Aminopyridine | Carboxylic Acid | NaBH₄ | Good | --INVALID-LINK-- |
| N-Boc-4-aminopyridine | Alkyl Halide | Electrogenerated base | High | --INVALID-LINK-- |
Sulfonylation Reactions
The reaction of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. Similar to acylation and alkylation, the reduced nucleophilicity of the amino group in the target molecule necessitates careful selection of reaction conditions.
General Experimental Protocol for Sulfonylation:
Caption: General scheme for N-sulfonylation.
Procedure:
-
Dissolve this compound in an anhydrous solvent such as pyridine or DCM.
-
Add a base like pyridine or triethylamine.
-
Add the desired sulfonyl chloride dropwise, often at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature until completion.
-
The reaction is worked up by washing with aqueous acid and brine.
-
The organic phase is dried and concentrated, and the product is purified by chromatography or recrystallization.
Quantitative Data for Sulfonamide Formation from Heteroarylamines:
| Amine | Thiol | Conditions | Yield | Reference |
| 4-Aminopyridine | Thiophenol | Electrochemical, Pyridine additive | Good | --INVALID-LINK-- |
Cross-Coupling Reactions
The amino group in this compound can also participate in or influence cross-coupling reactions. While the halogen atoms are the primary sites for typical cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the amino group can act as an internal nucleophile or directing group.
Buchwald-Hartwig Amination
While the primary amino group of the substrate itself can undergo further reactions, it is more common for the halogen atoms on the pyridine ring to be the sites of Buchwald-Hartwig amination with other amines. The existing amino group can influence the reactivity and regioselectivity of these reactions. For instance, in related 2-amino-3-halopyridines, the amino group can chelate to the palladium catalyst, influencing the outcome of the reaction.[2] Efficient Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines has been reported using specific catalyst systems.[2]
General Workflow for Buchwald-Hartwig Amination:
References
Characterization of 3-Amino-6-bromo-2,4-dichloropyridine: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data essential for the characterization of 3-Amino-6-bromo-2,4-dichloropyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. The strategic placement of amino, bromo, and chloro substituents on the pyridine ring offers a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines the available spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its preparation.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of direct experimental data for certain spectroscopic techniques, predicted values based on the analysis of structurally similar compounds are also included to guide researchers in their characterization efforts.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.69 | Singlet | 1H | Ar-H (H-5) | DMSO-d₆ |
| 6.10 | Singlet | 2H | -NH₂ | DMSO-d₆ |
Table 2: Mass Spectrometry Data
| m/z | Ion | Isotope |
| 241 | [M+H]⁺ | ⁷⁹Br |
| 243 | [M+H]⁺ | ⁸¹Br |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~150-155 | C-Cl (C-2 or C-4) |
| ~145-150 | C-NH₂ (C-3) |
| ~135-140 | C-Br (C-6) |
| ~120-125 | C-H (C-5) |
| ~115-120 | C-Cl (C-2 or C-4) |
Note: Predicted chemical shifts are based on the analysis of substituted pyridines and the known effects of amino, bromo, and chloro substituents on the carbon chemical shifts of the pyridine ring.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |
| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |
| 1620 - 1580 | N-H | Scissoring |
| 1550 - 1450 | C=C, C=N | Ring Stretching |
| 1100 - 1000 | C-Cl | Stretching |
| 850 - 750 | C-H | Out-of-plane Bending |
| 700 - 600 | C-Br | Stretching |
Note: Predicted absorption bands are based on characteristic infrared frequencies for aminopyridines and halogenated aromatic compounds.
Experimental Protocols
Synthesis of this compound [1]
This protocol describes the synthesis of the title compound from 3-Amino-2,4-dichloropyridine.
Materials:
-
3-Amino-2,4-dichloropyridine
-
N,N-dimethylformamide (DMF)
-
N-bromosuccinimide (NBS)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) in N,N-dimethylformamide (16 mL) in a flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) dropwise to the reaction mixture.
-
Allow the reaction to proceed for 15 minutes at 0 °C.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (2 x volumes).
-
Combine the organic phases and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a red residue.
-
Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate and hexane.
-
Purify the product by passing it through a short silica gel column.
-
Concentrate the filtrate under reduced pressure to yield the title compound as a colorless crystalline solid.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthesis of this compound.
References
Unveiling 3-Amino-6-bromo-2,4-dichloropyridine: A Technical Guide to its Discovery and Initial Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Amino-6-bromo-2,4-dichloropyridine, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound (CAS No. 237435-16-4) is a substituted pyridine derivative with significant potential in the synthesis of pharmacologically active compounds.[1][2] Its unique arrangement of amino, bromo, and chloro substituents on the pyridine ring makes it a versatile intermediate for creating diverse molecular scaffolds.[1][2] The initial synthesis of this compound was reported in the context of developing potent and selective kinase inhibitors, highlighting its importance in the discovery of novel therapeutics.[3]
Physicochemical Properties
| Property | Value |
| CAS Number | 237435-16-4[1][4][5] |
| Molecular Formula | C5H3BrCl2N2[1][4][5] |
| Molecular Weight | 241.9 g/mol [1][4][5] |
| Appearance | Colorless crystalline form[3] |
Initial Synthesis Pathway
The first documented synthesis of this compound was achieved through a two-step process commencing from 2,4-dichloro-3-nitropyridine.[3] The synthesis involves the reduction of the nitro group to an amine, followed by regioselective bromination.
Experimental Protocols
The following protocols are adapted from the initial reported synthesis.[3]
Step 1: Synthesis of 3-Amino-2,4-dichloropyridine
Materials:
-
2,4-Dichloro-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (conc. aq. HCl)
-
Diethyl ether
Procedure:
-
A solution of 2,4-dichloro-3-nitropyridine is prepared in diethyl ether.
-
To this solution, stannous chloride dihydrate and concentrated aqueous hydrochloric acid are added.
-
The reaction mixture is stirred at 20 °C.
-
Upon completion of the reaction, the product, 3-Amino-2,4-dichloropyridine, is isolated.
Quantitative Data:
-
Yield: 90%[3]
Step 2: Synthesis of this compound
Materials:
-
3-Amino-2,4-dichloropyridine
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) is dissolved in N,N-dimethylformamide (16 mL) and the solution is cooled to 0 °C in an ice-water bath.[3]
-
A solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) is added dropwise to the cooled solution.[3]
-
The reaction is allowed to proceed for 15 minutes at 0 °C.[3]
-
The reaction mixture is then poured into water and extracted twice with ethyl acetate.[3]
-
The combined organic layers are washed sequentially with water and saturated saline solution, then dried over anhydrous magnesium sulfate.[3]
-
The solvent is removed under reduced pressure to yield a red residue.[3]
-
The residue is dissolved in a 1:1 mixture of ethyl acetate and hexane and passed through a short silica gel column.[3]
-
The filtrate is concentrated under reduced pressure to afford the final product as a colorless crystalline solid.[3]
Quantitative Data Summary
| Step | Product | Yield | Analytical Data |
| 1 | 3-Amino-2,4-dichloropyridine | 90%[3] | - |
| 2 | This compound | 90%[3] | ¹H NMR (DMSO-d₆, 500 MHz): δ 6.10 (s, 2H), 7.69 (s, 1H)[3]MS (m/z): 241 ([M+H]⁺, ⁷⁹Br), 243 ([M+H]⁺, ⁸¹Br)[3] |
Conclusion
The synthesis of this compound has been reliably established with high yields through a straightforward two-step process. This guide provides the necessary technical details for its preparation, serving as a valuable resource for chemists in the pharmaceutical and agrochemical industries. The availability of this synthetic route facilitates the exploration of new chemical entities derived from this versatile building block.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-6-bromo-2,4-dichloropyridine with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis.[1][2] It involves the reaction of an organoboron compound, typically a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base.[1][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1] For substrates containing potentially interfering functional groups, such as the primary amine in this compound, careful optimization of reaction conditions is crucial. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1][2] However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved without the need for protecting the amine functionality.[1]
Given the electronic properties and the presence of multiple halogen substituents on the pyridine ring, regioselectivity of the coupling is a key consideration. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[4] Therefore, the bromine atom at the 6-position is expected to be more reactive than the chlorine atoms at the 2- and 4-positions, allowing for selective coupling at the C-6 position.
Data Presentation: A Comparative Overview of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling reactions of various bromopyridine derivatives, providing a reference for expected outcomes with this compound.
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 80-90 / 12-24 | High (implied) | [1] |
| 2 | 3-amino-5-bromopyridine | Arylboronic acids | Pd catalyst/ligand | K₂CO₃ or Cs₂CO₃ | 1,4-dioxane/water, DMF, or ethanol/water | 120-150 (microwave) / 10-30 min | Not specified | [1] |
| 3 | 6-Bromopyridin-3-amine | Various | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| 4 | 3-bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 / 18 | 75-85 | [2] |
| 5 | 2-Bromopyridine derivative | 2-methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 / 18 | Not specified | [2] |
| 6 | Halogenated aromatic rings | Various | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 / 4 | Not specified | [2] |
| 7 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 / 18-22 | Good | [6] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be considered as starting points, and optimization may be required for specific substrates.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[5]
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
Protocol 1: Conventional Heating
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Stir the reaction mixture at 80-100 °C under an inert atmosphere.[1] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[1] Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Characterization: Characterize the purified product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[1]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).[1]
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if not using a pre-formed catalyst). Add the chosen degassed solvent system to the vial.[1]
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor.[1] Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] The optimal temperature and time should be determined for each specific substrate combination.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[1]
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Applications of 3-Amino-6-bromo-2,4-dichloropyridine in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-bromo-2,4-dichloropyridine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique substitution pattern, featuring amino, bromo, and chloro groups, provides multiple reactive sites for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This document details the application of this compound as a key intermediate in the synthesis of a series of 2-anilino-4-aminopyridine derivatives that act as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the cell cycle and a validated target in oncology.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This compound (CAS Number: 237435-16-4) is a prime example of a versatile pyridine-based intermediate. The presence of two distinct halogen atoms at positions 2, 4, and 6, along with an amino group at position 3, offers a rich platform for sequential and regioselective chemical transformations.
This application note focuses on the utility of this compound in the synthesis of potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). Dysregulation of the CDK4/Cyclin D1 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can block the activity of CDK4 can lead to cell cycle arrest and inhibition of tumor growth.
Application in the Synthesis of CDK4 Inhibitors
The primary documented application of this compound in medicinal chemistry is as a key starting material for the synthesis of a series of 2-anilino-4-aminopyridine derivatives that have demonstrated potent and selective inhibition of CDK4. The synthetic strategy, as described by Norman and colleagues in the Journal of Medicinal Chemistry in 2000, leverages the differential reactivity of the chloro-substituents on the pyridine ring.
General Synthetic Scheme
The overall synthetic approach involves a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions of the pyridine ring, followed by a Suzuki coupling at the C6 position. The amino group at the C3 position is believed to influence the regioselectivity of the SNAr reactions.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromo-2,4-dichloropyridine is a versatile, halogenated pyridine derivative that serves as a valuable building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring an amino group and three distinct halogen atoms, allows for a variety of selective chemical modifications. This multi-functional scaffold provides an excellent starting point for the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer.
The strategic placement of the amino group at the 3-position can facilitate crucial hydrogen bonding interactions within the kinase hinge region, a common feature of many ATP-competitive inhibitors. The bromine atom at the 6-position and the chlorine atoms at the 2- and 4-positions offer differential reactivity, enabling regioselective functionalization through well-established cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed synthetic strategies and experimental protocols for utilizing this compound as a scaffold for the synthesis of potential kinase inhibitors. The protocols are based on established methodologies for structurally related compounds and can be adapted to generate a diverse library of novel kinase inhibitors.
Synthetic Strategies
The synthesis of kinase inhibitors from this compound can be approached through a series of regioselective cross-coupling and substitution reactions. The differential reactivity of the halogen substituents (Br > Cl in Suzuki and Sonogashira couplings; Cl at C4 is often more labile to SNAr than at C2) can be exploited to introduce a variety of substituents in a controlled manner.
A plausible synthetic workflow is outlined below:
Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling Reactions with 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed C-N cross-coupling of 3-Amino-6-bromo-2,4-dichloropyridine. This versatile building block is of significant interest for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The methodologies described herein are based on established principles of the Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.
Introduction
The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable method for the synthesis of arylamines.[1] The substrate, this compound, offers multiple sites for potential cross-coupling. However, the greater reactivity of the C-Br bond compared to C-Cl bonds in palladium-catalyzed reactions allows for selective functionalization at the C6 position. The presence of the amino group at C3 and chloro groups at C2 and C4 can influence the electronic properties of the pyridine ring and may require careful optimization of reaction conditions to achieve high yields.
These protocols provide a starting point for the coupling of this compound with a range of primary and secondary amines, as well as anilines. The choice of palladium precatalyst, ligand, base, and solvent is critical for successful and high-yielding transformations.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize recommended starting conditions for the C-N cross-coupling of this compound with various amine classes. These conditions are extrapolated from successful reactions with structurally similar aminohalopyridines.[2] Optimization of these parameters is recommended for each specific substrate combination.
Table 1: Recommended Reaction Conditions for Coupling with Primary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | BrettPhos Pd G3 (2-4 mol%) | BrettPhos-based precatalysts have shown excellent performance for the coupling of primary amines with aminopyridines.[2] |
| Ligand | BrettPhos (if not using a precatalyst) | Sterically hindered biarylphosphine ligands are generally effective.[2] |
| Base | LiHMDS (2.0-2.5 equiv.) | A strong, non-nucleophilic base is crucial.[2] |
| Solvent | Toluene or THF | Anhydrous, degassed solvents are required. |
| Temperature | 80-110 °C | Reaction temperature may need optimization. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Table 2: Recommended Reaction Conditions for Coupling with Secondary Amines
| Parameter | Condition | Notes |
| Palladium Precatalyst | RuPhos Pd G3 (2-4 mol%) | RuPhos-based precatalysts are often superior for coupling with secondary amines.[2] |
| Ligand | RuPhos (if not using a precatalyst) | Another effective sterically hindered biarylphosphine ligand.[2] |
| Base | LiHMDS or NaOtBu (2.0-2.5 equiv.) | Sodium tert-butoxide can be an effective alternative. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are essential. |
| Temperature | 90-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 16-24 h | Monitor by TLC or LC-MS. |
Table 3: Recommended Reaction Conditions for Coupling with Anilines
| Parameter | Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | XPhos ligands are well-suited for couplings with anilines. |
| Ligand | XPhos (if not using a precatalyst) | A versatile ligand for a broad range of amines. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Weaker bases are often sufficient and can improve functional group tolerance. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are necessary. |
| Temperature | 100-130 °C | Higher temperatures are typical for aniline couplings. |
| Reaction Time | 18-36 h | Monitor by TLC or LC-MS. |
Experimental Protocols
The following is a general protocol for the palladium-catalyzed C-N cross-coupling of this compound with an amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%)
-
Base (e.g., LiHMDS, 2.0-2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Anhydrous reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the palladium precatalyst, and the base under an inert atmosphere.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe. For solid amines, add them with the other solid reagents in step 1.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Visualizations
Catalytic Cycle
Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.
Experimental Workflow
Caption: General experimental workflow for the C-N coupling reaction.
References
3-Amino-6-bromo-2,4-dichloropyridine: A Versatile Precursor for Novel Agrochemicals
For researchers, scientists, and professionals in drug development, 3-Amino-6-bromo-2,4-dichloropyridine emerges as a pivotal building block in the synthesis of innovative agrochemicals, particularly a new generation of synthetic auxin herbicides. Its unique substitution pattern offers multiple reaction sites for the construction of complex picolinic acid derivatives, which are known to exhibit potent herbicidal activity.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of agrochemicals. It includes a protocol for the synthesis of the precursor itself and a representative protocol for its conversion to a herbicidally active picolinic acid derivative. Furthermore, the mechanism of action for this class of herbicides is elucidated with a corresponding signaling pathway diagram.
Synthesis of this compound
The precursor, this compound, can be synthesized from 3-Amino-2,4-dichloropyridine through an electrophilic bromination reaction.
Experimental Protocol:
-
Dissolution: Dissolve 3-Amino-2,4-dichloropyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.2 eq) in DMF dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Quenching: Pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity |
| 3-Amino-2,4-dichloropyridine | 163.00 | 1.0 | >98% |
| N-bromosuccinimide (NBS) | 177.98 | 1.2 | >98% |
| Product | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| This compound | 241.90 | 90% | Colorless crystalline solid |
Application in Herbicide Synthesis: Picolinic Acid Derivatives
This compound is an ideal starting material for the synthesis of picolinic acid herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. A common synthetic strategy involves a Suzuki-Miyaura coupling to introduce an aryl group at the 6-position, followed by functional group manipulations to form the picolinic acid.
Representative Experimental Protocol: Synthesis of a 6-Aryl-4-aminopicolinic Acid Derivative
This protocol is a representative example based on analogous syntheses of picolinic acid herbicides.
-
Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), an appropriate arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain the 6-aryl-3-amino-2,4-dichloropyridine intermediate.
-
-
Conversion to Picolinic Acid:
-
The conversion of the chloro and amino substituents to the final picolinic acid structure can involve several steps, such as hydrolysis and other functional group interconversions, which are specific to the target molecule.
-
| Reactant | Role | Typical Conditions |
| This compound | Starting Material | - |
| Arylboronic Acid | Coupling Partner | 1.5 eq |
| Pd(PPh₃)₄ | Catalyst | 0.05 eq |
| K₂CO₃ | Base | 3.0 eq |
| 1,4-Dioxane/Water | Solvent | Reflux |
| Intermediate | Typical Yield | Further Steps |
| 6-Aryl-3-amino-2,4-dichloropyridine | 70-90% | Hydrolysis, functional group interconversion |
Mechanism of Action: Synthetic Auxin Herbicides
Picolinic acid herbicides belong to the class of synthetic auxin herbicides. Their mode of action involves hijacking the plant's natural auxin signaling pathway.
The key steps in the signaling pathway are as follows:
-
Perception: Synthetic auxins, like the natural auxin indole-3-acetic acid (IAA), bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[1][2] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[1]
-
Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) enables the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, to attach ubiquitin molecules to the Aux/IAA repressor.[2]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[1]
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs).[1] These transcription factors are then free to bind to auxin-responsive elements in the promoters of genes, leading to the transcription of auxin-responsive genes.[2] The overexpression of these genes results in uncontrolled and disorganized plant growth, ultimately causing plant death.[3]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel agrochemicals, particularly picolinic acid-based herbicides. Its reactivity allows for the introduction of diverse functionalities, enabling the development of next-generation herbicides with improved efficacy and selectivity. The understanding of its synthetic utility, coupled with the knowledge of the mechanism of action of the resulting products, provides a strong foundation for researchers in the agrochemical field.
References
Application Notes and Protocols for the Sonogashira Coupling of Substituted Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Substituted pyridines are key structural motifs in a vast array of biologically active compounds, and the introduction of alkynyl groups via the Sonogashira coupling offers a direct route to novel scaffolds for drug discovery and development.
This document provides a detailed experimental procedure for the Sonogashira coupling of substituted dichloropyridines, a class of substrates that can be challenging due to their relatively lower reactivity compared to their bromo and iodo counterparts.[2] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the successful application of this important transformation.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the Sonogashira coupling of various substituted dichloropyridines with a range of terminal alkynes. Due to the lower reactivity of the C-Cl bond, reactions often require elevated temperatures.[2]
Table 1: Sonogashira Coupling of 2,6-Dichloropyridine Derivatives
| Entry | Dichloropyridine Derivative | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 6 | ~85-95 |
| 2 | 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt - 60 | - | Good to excellent[2] |
Table 2: Sonogashira Coupling of Other Substituted Dichloropyridines and Related Halopyridines
| Entry | Halopyridine Derivative | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89[3] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[3] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | 25[4] |
Experimental Protocols
General Procedure for the Sonogashira Coupling of a Substituted Dichloropyridine
This protocol is a representative example for the Sonogashira coupling of a substituted dichloropyridine with a terminal alkyne.[2][5]
Materials:
-
Substituted dichloropyridine (1.0 equiv)
-
Terminal alkyne (1.1-2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine, 2.0-7.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted dichloropyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to dissolve the solids. Subsequently, add the amine base (e.g., piperidine, 2.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C). The reaction progress should be monitored by TLC or GC. Dichloropyridines may require higher temperatures and longer reaction times due to their lower reactivity.[2]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and ammonium salts, washing with an appropriate solvent (e.g., Et₂O).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.
Mandatory Visualization
References
Application Notes and Protocols for the Functionalization of 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromo-2,4-dichloropyridine (CAS No. 237435-16-4) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its polysubstituted pyridine core, featuring three distinct halogen atoms and an amino group, offers multiple points for diversification. This document provides detailed protocols and application notes for the selective functionalization of the pyridine ring, primarily focusing on palladium-catalyzed cross-coupling reactions at the C6-bromo position. These reactions are foundational for generating libraries of novel compounds for drug discovery and other applications.[3]
Regioselectivity Considerations
The reactivity of halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. In this compound, the carbon-bromine bond at the C6 position is significantly more reactive than the carbon-chlorine bonds at the C2 and C4 positions. This difference in reactivity allows for the highly regioselective functionalization at the C6 position while leaving the two chlorine atoms untouched for potential subsequent transformations. The protocols detailed below leverage this selectivity.
Caption: Selective functionalization at the C6-bromo position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C6 position of the pyridine ring and various organoboron reagents.[4] This reaction is tolerant of a wide range of functional groups and is a cornerstone of modern synthetic chemistry for creating biaryl and hetero-biaryl structures.
Data Presentation: Representative Scope of Suzuki-Miyaura Coupling
While specific yield data for this compound is not extensively published, the following table outlines the types of boronic acids and esters that are successfully used in coupling reactions with analogous bromopyridines. Yields are typically moderate to excellent, depending on the specific substrates and conditions.
| Entry | Boronic Acid/Ester Type | R-Group Example | Product Class | Notes |
| 1 | Phenylboronic acid | Phenyl | 6-Arylpyridine | Generally high yields are achieved with electron-rich and electron-poor arylboronic acids.[5] |
| 2 | Heteroarylboronic acid | 3-Pyridyl, 2-Thienyl | 6-Heteroarylpyridine | Effective for a wide range of heterocyclic partners.[6] |
| 3 | Vinylboronic acid/ester | Styrenyl | 6-Vinylpyridine | Provides access to styrenyl derivatives. |
| 4 | Alkylboronic acid/ester | Cyclopropyl | 6-Alkylpyridine | Requires specific ligands (e.g., SPhos, XPhos) for efficient coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from methods for similar substrates and should be optimized for specific coupling partners.[5][7]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O (4:1), DMF, or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the C6 position with a wide variety of primary and secondary amines.[8][9] This reaction is crucial for synthesizing substituted anilines and related structures prevalent in pharmaceuticals.
Data Presentation: Representative Scope of Buchwald-Hartwig Amination
| Entry | Amine Type | Amine Example | Product Class | Notes |
| 1 | Primary Aliphatic Amine | n-Butylamine | 6-(Alkylamino)pyridine | Can be challenging; often requires specialized ligands (e.g., BrettPhos).[9] |
| 2 | Secondary Aliphatic Amine | Morpholine, Piperidine | 6-(Heterocyclyl)pyridine | Generally proceeds with high efficiency.[10] |
| 3 | Primary Arylamine | Aniline | 6-(Arylamino)pyridine | A very common and high-yielding transformation.[8] |
| 4 | Secondary Arylamine | N-Methylaniline | 6-(N-Aryl-N-methylamino)pyridine | Feasible but may require stronger reaction conditions. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol adapted from established procedures for bromopyridines and requires optimization for specific amine partners.[10][11]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.5-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube with a stir bar.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent via syringe.
-
Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 2.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C-C bond between an sp² carbon (C6 of the pyridine) and an sp carbon of a terminal alkyne.[12] This reaction typically uses a dual palladium and copper(I) catalyst system.
Data Presentation: Representative Scope of Sonogashira Coupling
| Entry | Alkyne Type | Alkyne Example | Product Class | Notes |
| 1 | Arylacetylene | Phenylacetylene | 6-(Phenylethynyl)pyridine | Electron-donating and withdrawing groups on the aryl ring are well-tolerated.[13][14] |
| 2 | Alkylacetylene | 1-Hexyne | 6-(Hex-1-yn-1-yl)pyridine | Generally provides good yields. |
| 3 | Silyl-protected Alkyne | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)pyridine | Useful for introducing a terminal alkyne after deprotection. |
| 4 | Alcohol-containing Alkyne | Propargyl alcohol | 3-(Pyridin-6-yl)prop-2-yn-1-ol | The hydroxyl group is typically tolerated without protection.[12] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on the successful coupling of terminal alkynes with 2-amino-3-bromopyridines, a close structural analog.[13][14]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%, if not using a pre-formed complex)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), used as solvent or co-solvent)
-
Solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium catalyst, CuI, and ligand (if needed).
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add this compound and the solvent (e.g., DMF).
-
Add the base (e.g., Et₃N) and the terminal alkyne via syringe.
-
Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 3-12 hours).
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cyanation
The introduction of a nitrile (cyano) group is a valuable transformation, as nitriles can be readily converted into other functional groups like carboxylic acids, amines, and amides. Modern methods often use potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a less toxic and easy-to-handle cyanide source.[15][16]
Data Presentation: Expected Outcome of Cyanation
| Entry | Cyanide Source | Product | Notes |
| 1 | K₄[Fe(CN)₆] | 5-Amino-2,4-dichloro-pyridine-6-carbonitrile | This method is known to be effective for a wide range of (hetero)aryl bromides and avoids the use of highly toxic NaCN or KCN.[15][17] |
Experimental Protocol: Palladium-Catalyzed Cyanation
This general procedure is adapted from modern, reliable methods for the cyanation of aryl bromides.[15][17][18]
Materials:
-
This compound (1.0 eq)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., dppf or a Buchwald-type ligand, 1-3 mol%)
-
Base/Additive (e.g., K₂CO₃ or Na₂CO₃, 0.1 eq)
-
Solvent (e.g., DMA, DMF, or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions can take 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through Celite to remove inorganic solids.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. lookchem.com [lookchem.com]
- 2. indiamart.com [indiamart.com]
- 3. 6-Bromo-5-methylpyridine-3-sulfonyl chloride|CAS 1519324-24-3 [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. scirp.org [scirp.org]
- 15. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Dichloropyrimidines and Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and readily available starting materials. Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance in medicinal chemistry for the generation of novel molecular entities.[1] Pyrimidine and pyridine scaffolds are privileged structures in a vast number of biologically active compounds and approved pharmaceuticals. Consequently, efficient methods for their derivatization are highly sought after in drug discovery and development.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, often leading to improved yields, cleaner reaction profiles, and enhanced reproducibility.[1] This is particularly advantageous for the synthesis of compound libraries and in the fast-paced environment of drug development. These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of dichloropyrimidines and dichloropyridines with a variety of aryl and heteroaryl boronic acids.
Advantages of Microwave-Assisted Suzuki Coupling
The use of microwave irradiation for Suzuki coupling reactions offers several distinct advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can significantly accelerate reaction rates, reducing synthesis times from hours to mere minutes.
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the generation of diverse compound libraries.
Data Presentation: Dichloropyrimidines
A systematic study of the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids has been conducted to optimize reaction conditions. The following tables summarize the key findings.
Optimization of Reaction Conditions for 2,4-Dichloropyrimidine
A model reaction between 2,4-dichloropyrimidine and phenylboronic acid was used to screen for optimal conditions.
Table 1: Catalyst Screening [2][3]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| PdCl₂(PPh₃)₂ | 42 |
| Pd(OAc)₂ | 35 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[2][3] |
Table 2: Solvent Mixture Screening [2][3]
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 75 |
| THF/H₂O (2:1) | 68 |
| 1,4-Dioxane/H₂O (1:1) | 71 |
| THF/H₂O (1:1) | 65 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min, microwave irradiation.[2] |
Table 3: Temperature and Time Screening [2]
| Temperature (°C) | Time (min) | Yield (%) |
| 80 | 20 | 65 |
| 100 | 15 | 81 |
| 100 | 20 | 80 |
| 120 | 15 | 78 |
| 140 | 15 | 75 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.[2] |
Table 4: Catalyst Loading Screening [2]
| Pd(PPh₃)₄ (mol%) | Yield (%) |
| 5 | 85 |
| 3 | 81 |
| 2 | 83 |
| 1 | 84 |
| 0.5 | 82 |
| 0.2 | 75 |
| 0.05 | 60 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[2] |
Substrate Scope for 2,4-Dichloropyrimidine
The optimized conditions were applied to a range of aryl and heteroaryl boronic acids, demonstrating the broad applicability of this protocol. The coupling occurs regioselectively at the more reactive C4 position.[2]
Table 5: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [2]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 82 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 85 |
| 3 | 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| 4 | 2-Methoxyphenylboronic acid | 2-chloro-4-(2-methoxyphenyl)pyrimidine | 78 |
| 5 | 3-Tolylboronic acid | 2-chloro-4-(m-tolyl)pyrimidine | 75 |
| 6 | 3-Formylphenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzaldehyde | 81 |
| 7 | 3-Cyanophenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzonitrile | 88 |
| 8 | 3-(Trifluoromethyl)phenylboronic acid | 2-chloro-4-(3-(trifluoromethyl)phenyl)pyrimidine | 86 |
| 9 | 3-Nitrophenylboronic acid | 2-chloro-4-(3-nitrophenyl)pyrimidine | 84 |
| 10 | Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 80 |
| 11 | Furan-2-ylboronic acid | 2-chloro-4-(furan-2-yl)pyrimidine | 77 |
| 12 | Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 75 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[2] |
Data Presentation: Dichloropyridines
While systematic optimization data for the microwave-assisted Suzuki coupling of dichloropyridines is less comprehensively documented in single studies, the following provides representative conditions and outcomes based on available literature. The regioselectivity of the coupling is highly dependent on the substitution pattern of the dichloropyridine. For instance, in 2,4-dichloropyridines, the C4 position is generally more reactive towards Suzuki coupling.
Table 6: Representative Microwave-Assisted Suzuki Coupling of Dichloropyridines
| Dichloropyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 20 | 2-Chloro-6-phenylpyridine | ~85-95 (estimated) | [4] |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 30-40 | 3-Chloro-5-phenylpyridine | Not specified | General protocol |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 | 2-Chloro-4-phenylpyridine | >90 |
Note: The data for dichloropyridines is compiled from various sources and may represent generalized or specific examples rather than a systematic optimization study.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[3][4]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Microwave reactor vials with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), the corresponding boronic acid (0.5 mmol), and potassium carbonate (207 mg, 1.5 mmol).[2][3]
-
Add Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol).[2]
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water (4 mL 1,4-dioxane, 2 mL water).[2]
-
Seal the vial under an argon or nitrogen atmosphere.
-
Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes with stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of Dichloropyridines
This protocol is a generalized starting point and may require optimization for specific dichloropyridine isomers and boronic acids.
Materials:
-
Dichloropyridine (e.g., 2,6-dichloropyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol/water) (degassed)
-
Microwave reactor vials with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the dichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (2-3 mmol).
-
Add the palladium catalyst and, if necessary, the ligand.
-
Add the degassed solvent (e.g., 5-10 mL).
-
Seal the vial under an argon or nitrogen atmosphere.
-
Place the vial in the microwave reactor and irradiate at a temperature between 120-150 °C for 15-40 minutes with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (extraction, drying, and concentration).
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Amino-6-bromo-2,4-dichloropyridine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Amino-6-bromo-2,4-dichloropyridine. This substrate presents unique challenges due to the presence of an amino group and multiple halogen atoms with differential reactivity.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the Suzuki coupling reaction with this compound.
Q1: My reaction has a very low or no yield. What are the common causes and how can I fix this?
A1: Low to no yield is a frequent issue when working with amino-substituted pyridines.[1] The primary reasons often involve catalyst inhibition or suboptimal reaction conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[2] Consider using modern, air-stable pre-catalysts (e.g., Buchwald G3 pre-catalysts) that provide a more active catalytic species.[2] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might also be beneficial.[2]
-
-
Inactive Catalyst System: The C-Cl bonds are generally less reactive than the C-Br bond, requiring a more active catalyst system for the oxidative addition step.[4][5] Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[4]
-
Solution: Switch to a more active catalyst/ligand system as mentioned above. Buchwald-type ligands are particularly effective for activating C-Cl bonds.[5]
-
-
Suboptimal Base: The choice and quality of the base are critical for activating the boronic acid.[1][6] An inappropriate base can lead to reaction failure.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause deactivation.[1][5]
-
Solution: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1] The reaction should be run under a positive pressure of an inert gas.
-
-
Low Temperature: The reaction may require higher temperatures to overcome the activation energy, especially for the less reactive C-Cl bonds.
-
Solution: Reactions are typically run at elevated temperatures, often in the range of 80–110 °C.[1]
-
Q2: I am observing significant formation of side products. How can I identify and minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, consuming your coupling partner.[4]
-
Identification: Detected by LC-MS or NMR, showing the arene byproduct derived from your boronic acid.
-
Solution: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[2] Ensure anhydrous conditions by using dry solvents and reagents. Using a milder base might also reduce the rate of this side reaction.[2]
-
-
Dehalogenation: The starting this compound is reduced, replacing one of the halogens with a hydrogen atom.[1][4]
-
Identification: Mass spectrometry will show a product with a mass corresponding to the starting material minus the mass of a halogen atom.
-
Solution: Avoid potential hydride sources in the reaction mixture, such as certain alcohol solvents.[2] Optimizing the ligand and base combination can minimize this pathway. Shorter reaction times, if sufficient for product formation, can also help.[2]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[4]
-
Identification: Detected by LC-MS or NMR, showing a symmetrical biaryl product.
-
Solution: This is often caused by the presence of oxygen or Pd(II) species.[4] Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[1][4] Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also mitigate this issue.[4]
-
Frequently Asked Questions (FAQs)
Q3: Which halogen is expected to react first in this compound?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. Therefore, the Suzuki coupling is expected to occur selectively at the more reactive C-Br bond at position 6 before reacting at the C-Cl bonds at positions 2 and 4. Selective coupling at one of the C-Cl positions would require more forcing conditions or specialized catalytic systems that can differentiate between the two electronically distinct chloro-substituents.[7]
Q4: Do I need to protect the amino group?
A4: Not necessarily. While the amino group can inhibit the catalyst, modern catalytic systems with bulky, electron-rich ligands are often highly effective for coupling substrates with unprotected amines.[2][3][7] In many cases, high yields can be achieved without the need for a protecting group, simplifying the overall synthetic sequence.[3][8]
Q5: What is the best general-purpose catalyst, ligand, and base combination to start with?
A5: For a challenging substrate like this, a good starting point would be a combination known for its high activity and broad applicability.
-
Catalyst/Ligand: A pre-formed palladium precatalyst, such as a G3 or G4 Buchwald precatalyst with a ligand like SPhos or XPhos (1-3 mol%).[2][5] Alternatively, a combination of Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) is a robust choice.[4]
-
Base: K₃PO₄ (2.0-3.0 equivalents) is often a reliable choice for difficult couplings.[1][9]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1) is a common and effective solvent system.[3][8]
Q6: Can I use microwave heating for this reaction?
A6: Yes, microwave irradiation can be highly effective for Suzuki coupling reactions, often significantly reducing reaction times from hours to minutes and potentially improving yields.[8][10] A typical starting point for microwave conditions would be 120-150 °C for 10-30 minutes.[8]
Data Presentation
The following tables summarize reaction conditions from literature for substrates similar to this compound, providing a basis for optimization.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Aminohalopyridines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 95 | [3] |
| 2 | 3-Amino-2-chloropyridine | Pd₂(dba)₃ (1.5%) | SPhos (3.6%) | K₃PO₄ (2.0) | Toluene | 100 | 18 | - | [9] |
| 3 | 6-Chloropyridin-3-amine | Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2-3) | Dioxane/H₂O | 100 | 12 | High | [5] |
| 4 | 3-Amino-5-bromopyridine | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 18 | 75-85 | [8][9] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yields
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [11] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 | [11] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 | [11] |
| 4 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 81 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating
This protocol is a starting point and should be optimized for the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/SPhos, 1.5/3.6 mol%)[8][9]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)[8]
-
Round-bottom flask or Schlenk tube, stir bar, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[9]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8][9]
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.[2]
-
Add the degassed solvent mixture via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 90–100 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
Materials:
-
Same as Protocol 1, but using a microwave reaction vial.
Procedure:
-
In a microwave reaction vial equipped with a stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[8]
-
Add the palladium catalyst and ligand.
-
Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).[8]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.[8]
Visualizations
Caption: A typical experimental workflow for Suzuki coupling reactions.[5]
Caption: A troubleshooting decision tree for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Amino-6-bromo-2,4-dichloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Amino-6-bromo-2,4-dichloropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound synthesized via NBS bromination? A1: Common impurities include unreacted starting material (3-Amino-2,4-dichloropyridine), residual N-bromosuccinimide (NBS), the byproduct succinimide, and potentially over-brominated pyridine species.
-
Q2: My purified product is a reddish residue instead of the reported colorless crystals. What could be the cause? A2: A reddish color in the crude product is common.[1] This coloration is typically due to trace impurities. If the color persists after purification, it may indicate that the purification method was not sufficient to remove all colored byproducts. Repeating the purification step or trying an alternative method like recrystallization may be necessary.
-
Q3: What is the recommended storage condition for this compound? A3: For long-term stability, it is recommended to store the compound in a cool, dark place under an inert atmosphere, such as in a refrigerator at 2-8°C.[2]
Troubleshooting Guide: Column Chromatography
-
Issue 1: The compound is streaking or tailing on the TLC plate and column.
-
Potential Cause: The basic amino group on the pyridine ring can interact strongly with the acidic silica gel, causing poor separation.
-
Solution: To mitigate this, add a small amount (0.1-1%) of a basic modifier, like triethylamine or ammonia, to the eluent system. This will help to reduce the strong interaction and improve the peak shape.
-
-
Issue 2: Poor separation between the product and an impurity.
-
Potential Cause: The polarity of the eluent system may not be optimal.
-
Solution: Systematically vary the ratio of your solvents (e.g., ethyl acetate and hexane) to find the optimal separation window. A shallower gradient or isocratic elution with the optimized solvent system might be necessary.
-
-
Issue 3: The product is not eluting from the column.
-
Potential Cause: The eluent system is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, slowly increase the proportion of ethyl acetate.
-
Troubleshooting Guide: Recrystallization
-
Issue 1: The compound "oils out" instead of forming crystals.
-
Potential Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might also be too high.
-
Solution: Try adding a small amount of the "good" solvent to reduce saturation. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. If the problem persists, consider a different solvent system with a lower boiling point.
-
-
Issue 2: No crystals form upon cooling.
-
Potential Cause: The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
-
Issue 3: Low recovery of the purified product.
-
Potential Cause: The compound may have significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected.
-
Data Presentation
The following table summarizes quantitative data from a reported purification procedure for this compound.
| Parameter | Value | Reference |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Starting Material | Crude this compound | [1] |
| Solvent System | Ethyl acetate/Hexane (1:1 v/v) | [1] |
| Yield | 90% | [1] |
| Final Purity | Not specified, described as "colorless crystalline form" | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a documented synthesis of this compound.[1]
-
Preparation of the Column:
-
Select an appropriately sized chromatography column.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane).
-
Pour the slurry into the column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude red residue of this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase. A 1:1 mixture of ethyl acetate/hexane has been reported to be effective.[1]
-
If separation is not optimal, a gradient elution can be employed, starting with a lower polarity mobile phase and gradually increasing the polarity.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the separation by spotting the collected fractions on a Thin-Layer Chromatography (TLC) plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless crystalline solid.
-
Protocol 2: General Recrystallization Procedure
-
Solvent Selection:
-
Choose a solvent or a solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for aminopyridines are polar solvents like ethanol or ethyl acetate, potentially paired with a non-polar anti-solvent like hexane.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
The following diagrams illustrate the decision-making process and troubleshooting workflows for the purification of this compound.
Caption: General purification workflow for this compound.
References
Common side reactions and byproducts in 3-Amino-6-bromo-2,4-dichloropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-bromo-2,4-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most frequently cited method is the electrophilic bromination of 3-Amino-2,4-dichloropyridine using N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]
Q2: What are the primary expected side reactions and byproducts in this synthesis?
A2: The primary side reactions include over-bromination, incomplete reaction, and potential hydrolysis of the chloro substituents. The main byproducts to monitor are the starting material (3-Amino-2,4-dichloropyridine), a di-brominated product (3-Amino-5,6-dibromo-2,4-dichloropyridine), and potentially a hydrolyzed byproduct.
Q3: How can I minimize the formation of the di-brominated byproduct?
A3: To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent (NBS). Using a slight excess (e.g., 1.1 to 1.2 equivalents) is common to drive the reaction to completion, but a large excess should be avoided.[1] Slow, portion-wise, or dropwise addition of the brominating agent at a controlled temperature (e.g., 0 °C) can also help to improve selectivity.
Q4: What is the role of the solvent in this reaction?
A4: The solvent polarity can influence the regioselectivity of the bromination on activated aromatic systems like aminopyridines.[2] DMF is a common choice that facilitates the dissolution of the starting material and the reagent.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction.[3] 2. Formation of multiple byproducts. 3. Product loss during workup and purification. | 1. Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. Consider slightly increasing the reaction time or the amount of NBS if the reaction stalls. 2. Optimize reaction conditions (temperature, addition rate of NBS) to improve selectivity. 3. Ensure efficient extraction and careful purification. Silica gel chromatography is often used for separation.[1] |
| Presence of Starting Material in the Final Product | Insufficient amount of brominating agent or reaction time. | Use a slight molar excess of NBS (e.g., 1.2 equivalents) and ensure the reaction has gone to completion by TLC or LC-MS analysis before quenching.[1] |
| Formation of a Di-brominated Byproduct | 1. Excess of brominating agent. 2. Reaction temperature is too high, leading to decreased selectivity. | 1. Carefully control the stoichiometry of NBS. Avoid using a large excess. 2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of NBS.[1] |
| Product Appears as a Red or Dark Residue | Potential oxidation of the amino group or other side reactions leading to colored impurities.[4] | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation. Purify the crude product by column chromatography to remove colored impurities.[1] |
| Difficulty in Purifying the Product | The polarity of the desired product and byproducts are very similar. | Optimize the solvent system for silica gel chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization could also be an option if a suitable solvent is found. |
Potential Byproducts Summary
| Byproduct Name | Chemical Structure | Reason for Formation | Proposed Mitigation Strategy |
| 3-Amino-2,4-dichloropyridine | C₅H₄Cl₂N₂ | Incomplete reaction. | Ensure sufficient reaction time and a slight excess of the brominating agent. Monitor reaction progress. |
| 3-Amino-5,6-dibromo-2,4-dichloropyridine | C₅H₂Br₂Cl₂N₂ | Over-bromination due to an excess of the brominating agent or high reaction temperature. | Precise control of stoichiometry and slow addition of the brominating agent at low temperatures. |
| 3-Amino-6-bromo-2-chloro-4-hydroxypyridine | C₅H₄BrClN₂O | Hydrolysis of the chloro group at the 4-position during aqueous workup. | Minimize the contact time with water during the extraction process and use a saturated brine wash to reduce the aqueous phase's activity. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[1]
Materials:
-
3-Amino-2,4-dichloropyridine
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve 3-Amino-2,4-dichloropyridine (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of NBS (1.2 eq) in DMF dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for approximately 15-30 minutes after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with water and saturated saline solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure this compound.
Reaction Workflow
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. 2,4-DICHLORO-3-AMINO-6-BROMOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 3-Amino-6-bromo-2,4-dichloropyridine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve reaction yields and address common challenges encountered during the functionalization of 3-Amino-6-bromo-2,4-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The functionalization of this substrate is challenging due to several intrinsic factors. The pyridine ring is electron-deficient, which can affect its reactivity in standard cross-coupling reactions.[1] Furthermore, the presence of multiple halogen atoms (Br, Cl) raises issues of regioselectivity, as reactions could potentially occur at the C6-Br, C2-Cl, or C4-Cl positions. The primary amino group and the pyridine nitrogen can also pose problems by coordinating to the metal catalyst (e.g., palladium), which can inhibit or deactivate it, thereby halting the catalytic cycle.[2][3]
Q2: Which halogen is expected to react first in a palladium-catalyzed cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl. Therefore, the C-Br bond at the C6 position is generally expected to be more reactive and undergo oxidative addition to the palladium catalyst preferentially over the C-Cl bonds at the C2 and C4 positions. However, selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[1]
Q3: What are the most common cross-coupling reactions for functionalizing this molecule?
A3: The most common and versatile methods for functionalizing this and similar scaffolds are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with primary or secondary amines.[4]
-
Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[5]
Q4: Do I need to protect the amino group at the C3 position before starting my reaction?
A4: Not necessarily. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos), are often highly effective for coupling substrates with unprotected amino groups.[3] These ligands can shield the palladium center and prevent catalyst inhibition by the amine. However, if catalyst poisoning is suspected, protection of the amino group (e.g., as a Boc-carbamate) may be a viable strategy to improve yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction has failed or is giving a very low yield. What are the first things I should check?
A: A low or non-existent yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Inert Atmosphere and Reagent Quality: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed. Verify the purity and integrity of your starting material, coupling partner, and base.
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. In some cases, this reduction step can be inefficient. Consider using a pre-formed Pd(0) source (like Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., Buchwald G3/G4 precatalysts) which are designed for rapid generation of the active catalyst.[6]
-
Ligand and Base Selection: The choice of ligand is critical for stabilizing the catalyst and promoting the reaction. For challenging substrates like this, bulky, electron-rich phosphine ligands are often required.[3] The base is also crucial; it must be strong enough to participate in the catalytic cycle (e.g., deprotonate the amine in Buchwald-Hartwig or activate the boronic acid in Suzuki) but not so harsh that it degrades your starting materials. Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[7]
Issue 2: Common Side Reactions
Q: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize them?
A: Several side reactions can compete with your desired transformation, leading to complex mixtures and difficult purification.
-
Protodeboronation (Suzuki Coupling): This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, consuming it before it can couple. To minimize this, use a slight excess (1.1-1.2 equivalents) of the boronic acid, ensure anhydrous conditions where possible, or switch to more stable boronic esters (e.g., pinacol esters).[7]
-
Dehalogenation: This involves the replacement of a halogen atom (typically the more reactive bromine) with a hydrogen atom. This can be caused by trace amounts of water or other proton sources. Ensuring anhydrous conditions and minimizing reaction time can help reduce this side reaction.
-
Homocoupling: This is the coupling of two molecules of your starting material or two molecules of your coupling partner. It is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are the best ways to prevent this.
Issue 3: Regioselectivity Problems
Q: The reaction is occurring at one of the chlorine positions instead of the bromine. How can I improve selectivity for the C6-Br bond?
A: While the C-Br bond is inherently more reactive, selectivity can be ligand-controlled. Highly sterically hindered ligands can sometimes alter the conventional site selectivity. For instance, in some 2,4-dichloropyridines, very bulky N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the C4 position. To favor the C6-Br position, stick to well-established catalyst systems known for standard reactivity patterns, such as those using triphenylphosphine (PPh₃) or certain Buchwald ligands under carefully controlled temperatures. If selectivity remains an issue, a lower reaction temperature may favor the kinetically preferred reaction at the C-Br bond.
Quantitative Data Summary
The following tables provide representative data from studies on analogous bromopyridine and dichloropyridine systems to serve as a starting point for reaction optimization. Yields are highly dependent on the specific substrates used.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~88 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | ~78[3] |
| 4 | Benzylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | ~75[3] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~71[8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 95% EtOH | 80 | ~85-95[9] |
| 3 | 3-Furylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 150 (µW) | ~66[8] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | ~90 |
Experimental Protocols
Note: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Sparge the solution with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3/G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.5 equiv.) under an inert atmosphere.[6]
-
Substrate Addition: Add this compound (1.0 equiv.) to the tube. Seal, evacuate, and backfill with inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or THF) via syringe, followed by the amine coupling partner (1.2 equiv.).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Cross-Coupling of Polyhalogenated Pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the regioselective cross-coupling of polyhalogenated pyridines. The information is tailored for researchers, scientists, and professionals in drug development to help navigate the complexities of these reactions.
Troubleshooting Guides
This section addresses specific issues encountered during experimental work, offering potential solutions and detailed protocols.
Question 1: I am observing poor regioselectivity in the Suzuki coupling of a dihalopyridine, with mixtures of mono- and di-substituted products. How can I favor selective mono-coupling at the C4 position over the C2 position?
Answer:
Achieving high regioselectivity in the Suzuki-Miyaura coupling of substrates like 2,4-dihalopyridines is a common challenge. The C2 and C4 positions have different electronic and steric environments, which can be exploited to favor substitution at one site. Generally, the C4 position is more reactive towards palladium-catalyzed cross-coupling than the C2 position, especially when using sterically demanding ligands.
Several factors can be fine-tuned to enhance selectivity:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can sterically hinder the approach to the more crowded C2 position, thus favoring the C4 position.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product.
-
Choice of Base and Solvent: The reaction outcome can be sensitive to the base and solvent system used.
Below is a table summarizing conditions that have been successfully employed to achieve C4 selectivity.
Table 1: Conditions for Regioselective C4-Arylation of 2,4-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | C4-Yield (%) | C2-Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | <5 | |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 80 | 16 | 92 | 8 | |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 | 20 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position of 2,4-Dichloropyridine
-
Reagent Preparation: In a nitrogen-filled glovebox, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial.
-
Solvent and Base Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol) followed by a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 12 hours. The progress can be monitored by TLC or GC-MS by taking small aliquots from the organic layer.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure C4-arylated pyridine.
Question 2: My Sonogashira coupling on a polybrominated pyridine is giving low yields and significant amounts of homocoupling (Glaser coupling) of my terminal alkyne. How can I improve the outcome?
Answer:
Low yields and alkyne homocoupling are frequent issues in Sonogashira reactions. These problems often stem from the catalyst system, reaction conditions, and the choice of base.
-
Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI), this can often promote the undesirable Glaser coupling. Performing the reaction under copper-free conditions can minimize this side product.
-
Base Selection: The choice of base is crucial. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, acting as both a base and a solvent. Using a non-nucleophilic, bulky base can sometimes be advantageous.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is paramount. Oxygen facilitates the oxidative homocoupling of the alkyne. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
Table 2: Troubleshooting Sonogashira Coupling of Polybromopyridines
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation | Use a more robust ligand (e.g., Xantphos) or a higher catalyst loading. Ensure rigorous inert atmosphere. |
| Alkyne Homocoupling | Copper(I) catalyzed Glaser coupling | Switch to a copper-free Sonogashira protocol. Ensure strict exclusion of oxygen. |
| Poor Regioselectivity | Similar reactivity of halogen sites | Exploit the differential reactivity (I > Br > Cl). For bromo/chloro pyridines, the C-Br bond will react preferentially. |
Question 3: I am attempting a Buchwald-Hartwig amination on a 2,4-dichloropyridine and need to favor amination at the C2 position. What conditions should I explore?
Answer:
Selectively functionalizing the C2 position of 2,4-dichloropyridine via Buchwald-Hartwig amination is achievable with careful selection of the catalytic system. Unlike Suzuki couplings where C4 is often more reactive, the C2 position can be targeted in aminations. This is often attributed to the specific ligand environment around the palladium center influencing the regioselectivity of the oxidative addition step.
Key factors to control for C2 selectivity are:
-
Ligand Choice: Specific bidentate phosphine ligands, such as Xantphos, are known to promote amination at the C2 position.[1] These ligands form a well-defined coordination sphere around the palladium that favors reaction at the sterically accessible C-Cl bond adjacent to the nitrogen atom.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Temperature: Amination at the C2 position can often be achieved at lower temperatures than the subsequent amination at C4, allowing for selective mono-amination.
Table 3: Conditions for Regioselective C2-Amination of 2,4-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | C2-Yield (%) | C4-Yield (%) | Reference |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | >95 | <5 | [1] |
| Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Dioxane | 80 | 24 | 90 | 10 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2-Position of 2,4-Dichloropyridine
-
Glovebox Preparation: To a dry reaction tube in a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Addition of Reactants: Add 2,4-dichloropyridine (1.0 mmol) and the desired aniline or heterocyclic amine (1.1 mmol).
-
Solvent Addition: Add 4 mL of dry, degassed toluene.
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C with stirring for 18 hours.
-
Reaction Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the 4-chloro-N-arylpyridin-2-amine.[1]
Diagrams: Workflows and Logic
Diagram 1: A generalized experimental workflow for a regioselective cross-coupling reaction.
Diagram 2: A decision-making guide for achieving desired regioselectivity in different cross-coupling reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general reactivity order of halogens in palladium-catalyzed cross-coupling of pyridines?
The typical order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is based on the carbon-halogen bond strength, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst. This inherent reactivity difference is a powerful tool for achieving regioselectivity in polyhalogenated systems containing different halogens. For example, in a bromochloropyridine, the C-Br bond will almost always react before the C-Cl bond.
FAQ 2: How do the electronic properties of the pyridine ring affect regioselectivity?
The pyridine ring is electron-deficient, particularly at the C2, C4, and C6 positions due to the electron-withdrawing nature of the nitrogen atom. This electronic property makes these positions more susceptible to oxidative addition. The C3 and C5 positions are comparatively more electron-rich. This electronic differentiation is a key factor governing the site of reaction. Substituents already on the ring can further modify this electronic landscape, either enhancing or diminishing the reactivity of adjacent positions.
FAQ 3: Is it possible to achieve selective coupling at a less reactive position (e.g., C-Cl) in the presence of a more reactive one (e.g., C-Br)?
References
Technical Support Center: Troubleshooting Catalyst Inhibition in Reactions with 3-Aminopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst inhibition by 3-aminopyridine and its derivatives in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 3-aminopyridine substrate is showing low to no conversion. What are the likely causes?
Low or no conversion in cross-coupling reactions involving 3-aminopyridine substrates is a common issue, primarily due to catalyst inhibition or deactivation. The key reasons include:
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Catalyst Poisoning: The pyridine nitrogen and the amino group of 3-aminopyridine can act as bidentate or monodentate ligands, strongly coordinating to the metal center of the catalyst (e.g., palladium).[1][2] This binding occupies the catalyst's active sites, preventing the desired catalytic cycle from proceeding efficiently.[1]
-
Formation of Inactive Catalyst Species: The strong coordination of 3-aminopyridine can lead to the formation of stable, catalytically inactive complexes.[1]
-
Inappropriate Ligand Choice: The ligand used may not be sterically bulky or electron-rich enough to prevent the inhibitory binding of the 3-aminopyridine.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and the presence of oxygen can significantly impact catalyst activity and stability.[3][4]
-
Impure Reagents: Impurities in starting materials, reagents, or solvents can also act as catalyst poisons.[4][5]
Q2: How can I improve the yield and reaction rate of a Suzuki-Miyaura coupling involving a 3-aminopyridine derivative?
To enhance the efficiency of Suzuki-Miyaura couplings with 3-aminopyridine substrates, a systematic optimization of the reaction parameters is crucial. Consider the following strategies:
-
Ligand and Catalyst Selection: Employ bulky and electron-rich phosphine ligands. These ligands can promote the desired catalytic steps while discouraging the binding of the aminopyridine.[1] Palladium pre-catalysts can also offer improved performance over generating the active catalyst in-situ.[1]
-
Base Optimization: The choice of base is critical. A strong, non-coordinating base is often preferred to facilitate the transmetalation step without interfering with the catalyst.
-
Solvent and Temperature: Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation.[2][3] Optimization of the reaction temperature is also key; higher temperatures can sometimes overcome the energy barrier for catalyst activation but may also lead to degradation if too high.[4]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent oxidation of the catalyst.[2][3]
The following table summarizes catalyst systems commonly employed for Suzuki-Miyaura couplings of substituted pyridines.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate |
Data compiled from literature for structurally similar compounds.[3]
Q3: What are the recommended catalyst and ligand combinations for Buchwald-Hartwig amination with 3-aminopyridine substrates?
The success of Buchwald-Hartwig amination with 3-aminopyridines is highly dependent on the catalyst-ligand system. The goal is to facilitate C-N bond formation while preventing catalyst inhibition.
-
Bulky Biarylphosphine Ligands: Ligands such as RuPhos and BrettPhos have shown outstanding performance in the C-N cross-coupling of unprotected 3-halo-2-aminopyridines.[1] These ligands create a sterically hindered environment around the metal center, which favors the productive catalytic cycle.
-
Pre-catalysts: The use of pre-catalysts derived from these bulky ligands is often advantageous.[1]
-
Strong Base: A strong, non-nucleophilic base like LiHMDS is frequently used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[2]
Below is a table of recommended catalyst systems for the Buchwald-Hartwig amination of halo-pyridines.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| RuPhos-Pd-G3 | LiHMDS | THF | 65 | High |
| BrettPhos-Pd-G3 | LiHMDS | THF | 65 | High |
Yields are generally high for secondary and primary amines, respectively, with these systems.[1]
Troubleshooting Guides
Issue: Low or No Product Yield in a Cross-Coupling Reaction
This guide provides a systematic approach to troubleshoot and optimize your reaction when encountering low or no product yield with a 3-aminopyridine substrate.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low-yield reactions.
Mechanism of Inhibition by 3-Aminopyridine
The diagram below illustrates the proposed mechanism by which 3-aminopyridine can inhibit a palladium catalyst in a cross-coupling reaction.
Caption: Productive vs. inhibitory pathways for a palladium catalyst.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of a 3-aminopyridine derivative with an arylboronic acid.
Materials:
-
3-Halo-aminopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add the 3-halo-aminopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).[3]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[3]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
High-Throughput Screening Protocol for Catalyst/Ligand Optimization
This protocol outlines a method for rapidly screening different catalysts and ligands to identify optimal conditions for a challenging coupling reaction.
Workflow for High-Throughput Screening
Caption: A workflow for high-throughput catalyst screening.
Procedure:
-
Prepare stock solutions of the 3-aminopyridine substrate, coupling partner, various palladium pre-catalysts, a library of phosphine ligands, and different bases in a suitable anhydrous solvent.
-
Use automated liquid handling instrumentation to dispense precise amounts of each stock solution into the wells of a 96-well microplate, creating a matrix of unique reaction conditions.
-
Seal the microplate and place it on a heated shaker block for the desired reaction time.
-
After the reaction, quench all wells simultaneously and prepare the samples for analysis.
-
Analyze the outcome of each reaction using high-throughput techniques such as LC-MS or GC-MS to determine the product yield or substrate conversion.
-
Process the data to identify the most effective catalyst, ligand, and base combinations for your specific transformation.
-
Validate the optimal conditions identified from the screen on a larger, preparative scale.
References
Technical Support Center: Work-up and Extraction Protocols for 3-Amino-6-bromo-2,4-dichloropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the work-up and extraction of reactions involving 3-Amino-6-bromo-2,4-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the synthesis of this compound?
A typical work-up involves quenching the reaction mixture in water, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous salt such as magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
Q2: My reaction involving a substituted aminopyridine is giving a low yield. What are some common causes?
Low yields in pyridine synthesis can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or the formation of side products.[2][3][4] For instance, traditional refluxing ethanol in Hantzsch pyridine synthesis can be inefficient.[2]
Q3: What solvents are typically used for the extraction of aminopyridine compounds?
Ethyl acetate is a commonly used solvent for extracting this compound.[1] Other solvents mentioned for the extraction of various pyridine derivatives include diethyl ether and dichloromethane.[5][6] The choice of solvent will depend on the specific properties of the product and impurities.
Q4: How can I purify the crude this compound after extraction?
Purification can be achieved by passing the crude product through a short silica gel column, eluting with a mixed solvent system such as ethyl acetate/hexane.[1] Recrystallization from a suitable solvent is another common purification method for pyridine derivatives.[3]
Q5: I am observing unexpected byproducts in my reaction. What could be the cause?
The formation of byproducts can be due to side reactions, which can be influenced by the order of reagent addition, reaction temperature, and the purity of starting materials.[2][3] For example, in some pyridine syntheses, incorrect reagent addition can lead to undesired intermediates.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the work-up.[2] |
| Suboptimal reaction conditions. | Consider alternative catalysts, solvent systems, or reaction temperatures. For example, microwave-assisted synthesis has been shown to improve yields in some pyridine syntheses.[4] | |
| Formation of side products. | Optimize the order of reagent addition. In some cases, pre-forming an intermediate before the final reaction step can lead to a cleaner reaction.[4] | |
| Product loss during work-up. | Ensure the pH of the aqueous layer is optimized for the extraction of your specific aminopyridine. Some aminopyridines may have some water solubility, so multiple extractions with the organic solvent are recommended. | |
| Difficulty in Isolating the Product | Product is not precipitating. | If precipitation is expected, try cooling the reaction mixture to a lower temperature. If the product is soluble in the reaction solvent, the solvent may need to be removed under reduced pressure before attempting precipitation or extraction. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. | |
| Impure Product After Extraction | Inefficient washing of the organic layer. | Ensure thorough washing of the organic phase with water and brine to remove water-soluble impurities and salts.[1] |
| Co-extraction of impurities. | Adjust the pH of the aqueous layer before extraction to selectively protonate or deprotonate the desired product or impurities, thereby altering their solubility. | |
| Ineffective purification method. | If column chromatography is not providing adequate separation, consider changing the eluent system or trying recrystallization from a different solvent or solvent mixture. |
Experimental Protocols
Detailed Work-up and Extraction Protocol for this compound Synthesis
This protocol is based on the synthesis of this compound from 3-Amino-2,4-dichloropyridine and N-bromosuccinimide in DMF.[1]
-
Reaction Quenching: After the reaction is complete (e.g., after 15 minutes at 0 °C), pour the reaction mixture into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with ethyl acetate.
-
Washing: Combine the organic phases and wash sequentially with water and then with saturated brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in a 1:1 mixture of ethyl acetate and hexane and pass it through a short silica gel column. Concentrate the eluate under reduced pressure to yield the pure product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) | [1] |
| Reagent | N-bromosuccinimide (660 mg, 3.7 mmol) | [1] |
| Solvent | N,N-dimethylformamide (DMF, 23 mL total) | [1] |
| Reaction Time | 15 minutes | [1] |
| Reaction Temperature | 0 °C | [1] |
| Yield | 0.68 g (90%) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield or impure product in pyridine synthesis.
References
How to avoid homocoupling in C-N cross-coupling of 2-aminopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the C-N cross-coupling of 2-aminopyridines, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of C-N cross-coupling reactions?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. In the C-N cross-coupling of 2-aminopyridines with aryl halides, this can manifest as the formation of a biaryl compound from two aryl halide molecules (aryl-aryl homocoupling) or, less commonly, the dimerization of the 2-aminopyridine. This side reaction consumes starting materials and complicates the purification of the desired N-aryl-2-aminopyridine product.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling, particularly of aryl halides, in palladium-catalyzed C-N cross-coupling reactions include:
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative coupling of two boronic acid molecules in Suzuki-type couplings, a related reaction, and can also promote the homocoupling of aryl halides in Buchwald-Hartwig aminations by oxidizing the Pd(0) catalyst to Pd(II).[1][2]
-
In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can sometimes generate species that facilitate homocoupling.[1][2]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle. A ligand that does not sufficiently promote the rates of oxidative addition and reductive elimination of the desired cross-coupling product can allow the competing homocoupling pathway to become more significant.[1]
-
Base Selection: An overly strong or poorly soluble base can sometimes contribute to side reactions, including homocoupling.[1]
Q3: How does the choice of palladium source affect homocoupling?
A3: Starting directly with a Pd(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can significantly reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[1][2] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can facilitate a cleaner reduction to the active Pd(0) catalyst.[1] However, modern precatalysts, such as those derived from RuPhos and BrettPhos, have shown excellent performance in C-N cross-coupling of halo-2-aminopyridines, often with no observed homocoupling product.[3][4][5]
Q4: Which ligands are recommended to minimize homocoupling in the C-N cross-coupling of 2-aminopyridines?
A4: Bulky, electron-rich phosphine ligands are generally recommended as they can accelerate the rate-determining steps of the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway.[1] For the C-N cross-coupling of 2-aminopyridines, ligands such as RuPhos and BrettPhos have been identified as outstanding.[3][4][5] Other commonly used bulky phosphine ligands include SPhos and XPhos.[1][3]
Troubleshooting Guide: Homocoupling in 2-Aminopyridine C-N Cross-Coupling
| Problem | Potential Cause | Recommended Solution |
| Significant formation of aryl-aryl homocoupling byproduct. | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction vessel. Common methods include sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique (3 cycles).[1][2] Ensure the reaction is maintained under a positive pressure of an inert gas throughout.[1] |
| Use of a Pd(II) precatalyst leading to side reactions during in-situ reduction. | Switch to a Pd(0) source like Pd₂(dba)₃.[1][2] Alternatively, use well-defined precatalysts like RuPhos- or BrettPhos-precatalysts, which have shown high efficiency and selectivity.[3][4][5] | |
| Suboptimal ligand performance. | Screen bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, SPhos, or XPhos.[1][3] These ligands are known to promote the desired C-N bond formation. | |
| Inappropriate base selection. | Screen different bases. While strong bases like LiHMDS are effective, sometimes milder bases like K₃PO₄ or Cs₂CO₃ can reduce side reactions.[1][3] The choice of base is often substrate-dependent. | |
| Reaction is sluggish, potentially allowing for side reactions like homocoupling to become more prominent. | Low reaction temperature. | While some reactions can proceed at room temperature, many C-N couplings require heating.[3][6] A temperature screening can help identify the optimal conditions to favor the desired reaction rate. |
| Poor solubility of reactants or catalyst. | Choose a solvent system where all components are soluble. Common solvents for Buchwald-Hartwig aminations include THF, dioxane, and toluene.[3][6] | |
| Homocoupling is still observed despite optimization of the above parameters. | High instantaneous concentration of one coupling partner. | For Suzuki-type couplings, slow addition of the boronic acid via a syringe pump can suppress bimolecular homocoupling.[1] This principle may be applicable to other cross-coupling reactions as well. |
Data Summary Tables
Table 1: Effect of Ligand on C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Morpholine
| Ligand | Catalyst System | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | 40 | [3] |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 | [3] |
| SPhos | Pd₂(dba)₃ / SPhos | 76 | [3] |
| BINAP | Pd₂(dba)₃ / BINAP | 71 | [3] |
| RuPhos-Precatalyst | RuPhos-Precatalyst | 83 | [3] |
| Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), morpholine (1.5 mmol), catalyst, LiHMDS (2.5 mmol, 1 M in THF), 65 °C, 16 h. Yields determined by GC analysis. |
Table 2: Effect of Precatalyst on C-N Cross-Coupling of 3-Halo-2-aminopyridines
| Substrate | Amine | Precatalyst | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Precatalyst | 83 | [3] |
| 3-Chloro-2-aminopyridine | Morpholine | RuPhos-Precatalyst | 71 | [3] |
| 3-Bromo-2-aminopyridine | Aniline | BrettPhos-Precatalyst | 66 | [3] |
| Reaction conditions varied based on the specific coupling partners. Notably, in these studies, the formation of homocoupling products was not observed.[3] |
Visualized Workflows and Mechanisms
Caption: Catalytic cycle for C-N cross-coupling and a competing homocoupling pathway.
Caption: Troubleshooting workflow for addressing homocoupling in C-N cross-coupling.
Detailed Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-N Cross-Coupling of 3-Bromo-2-aminopyridine with a Secondary Amine using a Precatalyst
This protocol is adapted from studies demonstrating high efficiency and low byproduct formation.[3]
Materials:
-
3-Bromo-2-aminopyridine
-
Secondary amine (e.g., morpholine, 1.5 equivalents)
-
RuPhos-Precatalyst (e.g., 2-4 mol %)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv) and the RuPhos-precatalyst (e.g., 0.02-0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the secondary amine (1.5 mmol, 1.5 equiv) followed by anhydrous THF (e.g., 5 mL).
-
Base Addition: Add the LiHMDS solution (2.5 mmol, 2.5 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 65 °C in a pre-heated oil bath and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to determine completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated 2-aminopyridine.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction parameters such as catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood and adhere to all laboratory safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of Aminopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing reaction exotherms during the large-scale synthesis of aminopyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during these potentially hazardous reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions in large-scale aminopyridine synthesis?
A1: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the heat removal capacity of the reactor. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, release of toxic materials, and explosion. A tragic example of this was a runaway reaction during the synthesis of 2-cyano-3-methylpyridine, which resulted in a fatality and significant damage to the facility.[1] The investigation revealed that the omission of a solvent led to a higher than expected adiabatic temperature rise, causing a two-stage decomposition of the reaction intermediates.[1]
Q2: How can I qualitatively assess the potential for a thermal runaway in my aminopyridine synthesis?
A2: A qualitative assessment can be made by considering the following factors:
-
Reaction type: Certain reactions, like the Chichibabin reaction or Hofmann degradation, are known to be exothermic.[2][3][4]
-
Reagent concentration: Higher concentrations of reactants can lead to a faster reaction rate and greater heat generation.
-
Addition rate: Rapid addition of a reactive reagent can cause localized hot spots and initiate a runaway.
-
Cooling capacity: Insufficient cooling capacity of the reactor is a major contributor to loss of temperature control.[5][6]
For a quantitative assessment, techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[7]
Q3: What are the key process parameters to control for managing exotherms during the synthesis of aminopyridines?
A3: The key parameters to control are:
-
Temperature: Maintain the reaction temperature within a safe operating range. This can be achieved through efficient cooling systems, such as cooling jackets or external heat exchangers.[8]
-
Agitation: Ensure adequate stirring to maintain homogeneity, prevent the formation of localized hot spots, and facilitate efficient heat transfer.[8]
-
Reagent Addition: Control the rate of addition of the limiting reagent to manage the rate of heat generation. Slow, controlled addition is crucial for highly exothermic steps.[8]
-
Solvent Selection: The choice of solvent can impact heat dissipation. A solvent with a higher boiling point can provide a larger temperature window for safe operation.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reaction
Symptoms:
-
A rapid and uncontrolled increase in the reactor temperature.
-
An increase in reactor pressure.
-
Visible signs of a vigorous reaction, such as increased bubbling or fuming.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Too rapid addition of a reagent | Immediately stop the addition of the reagent. If possible, initiate emergency cooling. Review and revise the standard operating procedure (SOP) to specify a slower, controlled addition rate. |
| Inadequate cooling | Ensure the cooling system is functioning correctly and at full capacity. Check for any blockages in the cooling lines. For future runs, consider upgrading the cooling system or reducing the batch size. |
| Insufficient agitation | Increase the stirrer speed to improve mixing and heat transfer. If the problem persists, evaluate the stirrer design for the specific reaction mass. |
| Incorrect reagent concentration | Verify the concentration of all reagents before starting the reaction. Diluting the reaction mixture with an appropriate solvent can help to moderate the exotherm. |
Issue 2: Localized Hot Spots in the Reactor
Symptoms:
-
Inconsistent temperature readings from different probes within the reactor.
-
Formation of solid masses or charring on the reactor walls.
-
Lower than expected yield or formation of impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor mixing | As with temperature spikes, increase agitation. For viscous reaction mixtures, a different type of agitator (e.g., an anchor stirrer) might be necessary. |
| In-situ formation of solids | If solids are precipitating, consider using a different solvent in which all components remain in solution. Alternatively, a higher reaction temperature might be required to maintain solubility, but this must be carefully balanced against the risk of exotherm. |
| Reactive intermediates | Some reactions proceed through highly reactive intermediates that can decompose exothermically. Understanding the reaction mechanism can help in designing a safer process, for example, by modifying the reaction conditions to favor a more stable pathway. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 3-Aminopyridine via Hofmann Rearrangement
This protocol is adapted from a procedure described in Organic Syntheses.[9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Nicotinamide | 122.12 | 60 g | 0.49 |
| Sodium Hydroxide | 40.00 | 75 g | 1.87 |
| Bromine | 159.81 | 95.8 g (30.7 mL) | 0.60 |
| Water | 18.02 | 800 mL | - |
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide in water.
-
With stirring, add bromine to the solution.
-
When the temperature of the solution reaches 0°C, add finely powdered nicotinamide all at once with vigorous stirring.[9]
-
After stirring for 15 minutes, the solution should be clear.
-
Replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.[2][9]
-
Cool the solution to room temperature.
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature of the reactor.
-
The initial addition of nicotinamide is exothermic; maintain the temperature at 0°C using the ice-salt bath.
-
The heating phase to 70-75°C should be gradual to avoid a sudden increase in reaction rate.
Protocol 2: C2-Amination of Pyridine via a Modified Chichibabin Reaction
This protocol is based on a milder version of the Chichibabin reaction.[10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 20 mmol scale) | Moles |
| Pyridine | 79.10 | 1.58 g (1.61 mL) | 20 |
| n-Butylamine | 73.14 | 2.93 g (3.96 mL) | 40 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 2.4 g | 60 (NaH) |
| Lithium Iodide | 133.85 | 5.35 g | 40 |
| Tetrahydrofuran (THF) | 72.11 | 80 mL | - |
Procedure:
-
To a dried flask under an inert atmosphere, add sodium hydride and lithium iodide.
-
Add tetrahydrofuran (THF) and stir the suspension.
-
Add n-butylamine to the suspension.
-
Add pyridine to the reaction mixture.
-
Heat the reaction mixture to 65-85°C and monitor the progress by a suitable analytical method (e.g., TLC or GC).[10][11]
Temperature Monitoring and Control:
-
The reaction of sodium hydride with the amine can be exothermic and generate hydrogen gas. Ensure adequate ventilation and pressure relief.
-
The reaction is heated to a specific temperature; a controlled heating mantle and a reliable temperature controller are essential.
-
The reaction progress should be monitored to avoid prolonged heating, which could lead to side reactions.
Visualizations
Logical Workflow for Troubleshooting Temperature Excursions
References
- 1. icheme.org [icheme.org]
- 2. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Validation & Comparative
Characterization of 3-Amino-6-bromo-2,4-dichloropyridine and its Derivatives: A Comparative Guide by NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characterization of 3-Amino-6-bromo-2,4-dichloropyridine and related substituted 3-aminopyridine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The presented data, compiled from various sources, offers a valuable resource for the identification and verification of these compounds, which are significant building blocks in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The structural elucidation of halogenated aminopyridines is critically dependent on spectroscopic techniques. NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms, while mass spectrometry confirms the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a selection of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data for this compound and Related Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | DMSO-d6 | 7.69 (s, 1H), 6.10 (s, 2H, NH₂)[1] |
| N-(Benzyl)-3-amino-4-chloropyridine | CDCl₃ | 8.02 (s, 1H), 7.90 (d, J = 5.1 Hz, 1H), 7.38 - 7.29 (m, 5H), 7.20 (d, J = 5.1 Hz, 1H), 4.62 (bs, 1H), 4.46 (d, J = 5.7 Hz, 2H)[2] |
| N-(4-Bromobenzyl)-3-amino-4-chloropyridine | CDCl₃ | 7.96 (s, 1H), 7.91 (d, J = 4.8 Hz, 1H), 7.50-7.47 (m, 2H), 7.23-7.19 (m, 2H), 7.20 (d, J = 5.1 Hz, 1H), 4.63 (bs, 1H), 4.43 (d, J = 5.8 Hz, 2H)[2] |
| N-Boc-3-Amino-4-bromopyridine | CDCl₃ | 9.31 (s, 1H), 8.10 (d, J =5.2 Hz, 1H), 7.45 (d, J =5.2 Hz, 1H), 6.83 (bs, 1H), 1.54 (s, 9H)[2] |
Table 2: ¹³C NMR Data for Related 3-Aminopyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| N-(Benzyl)-3-amino-4-chloropyridine | CDCl₃ | 140.3, 138.9, 137.9, 133.8, 128.9, 127.7, 127.6, 127.4, 123.8, 47.7[2] |
| N-(4-Bromobenzyl)-3-amino-4-chloropyridine | CDCl₃ | 140.2, 139.4, 137.0, 133.9, 132.2, 129.1, 127.9, 124.0, 121.7, 47.2[2] |
| N-Boc-3-Amino-4-bromopyridine | CDCl₃ | 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4[2] |
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful tool for confirming the molecular weight of synthesized compounds. The molecular formula for this compound is C₅H₃BrCl₂N₂ with a molecular weight of 241.9 g/mol .[3]
Table 3: Mass Spectrometry Data for this compound
| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) |
| This compound | ESI | 241 ([M+H]⁺, ⁷⁹Br), 243 ([M+H]⁺, ⁸¹Br)[1] |
The observed isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) is a key characteristic in the mass spectrum of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the NMR and MS analysis of this compound and its derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][2]
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺).
-
Scan a mass range that includes the expected molecular weight of the compound.
-
Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: Workflow for the synthesis and characterization of pyridine derivatives.
This guide serves as a foundational resource for researchers working with this compound and its analogues. The provided data and protocols facilitate the efficient and accurate characterization of these important chemical entities.
References
Navigating the Halogen Highway: A Comparative Guide to C-Br vs. C-Cl Bonds in Suzuki Coupling
For the forward-thinking researcher in organic synthesis and drug development, the choice of aryl halide in Suzuki-Miyaura cross-coupling reactions is a critical decision point that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic endeavors.
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, has become an indispensable tool for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. While a spectrum of aryl halides can be employed, aryl bromides and chlorides are the most common choices due to their commercial availability and cost-effectiveness. However, their reactivity profiles are markedly different, necessitating distinct strategic approaches.
The Reactivity Divide: A Mechanistic Perspective
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The initial oxidative addition step is typically the rate-determining step and is where the difference in reactivity between C-Br and C-Cl bonds is most pronounced.[1]
The bond dissociation energy of a C-Cl bond is significantly higher than that of a C-Br bond, making the C-Cl bond more difficult to cleave. This inherent stability translates to a slower rate of oxidative addition for aryl chlorides compared to their bromide counterparts. Consequently, Suzuki couplings involving aryl chlorides often require more forcing conditions, including higher temperatures, longer reaction times, and, most critically, specialized catalyst systems to overcome this activation barrier.[1]
At a Glance: C-Br vs. C-Cl in Suzuki Coupling
| Feature | C-Br Bonds (Aryl Bromides) | C-Cl Bonds (Aryl Chlorides) |
| Reactivity | High | Low |
| Reaction Conditions | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) are often sufficient. | Require more sophisticated and robust catalysts, typically with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands (e.g., Buchwald or Nolan ligands).[2] |
| Cost & Availability | Generally more expensive than aryl chlorides. | More cost-effective and available in a wider variety. |
| Substrate Scope | Broad applicability with a wide range of functional groups. | Can be challenging with electron-rich or sterically hindered substrates. |
Quantitative Performance Metrics
The following table provides a comparative overview of reaction parameters and yields for the Suzuki coupling of analogous aryl bromides and chlorides with phenylboronic acid, illustrating the practical implications of their differing reactivities.
| Aryl Halide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ | 3 | K₂CO₃ | DME | 80 | 2 | 95 | [3] |
| 4-Chloroanisole | [Pd(IPr)(cin)Cl] | 0.5 | K₂CO₃ | Ethanol/Water | 80 | 16 | 85 | [4] |
| 4-Bromotoluene | Pd(PPh₃)₄ | 3 | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 92 | [5] |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene | 100 | 18 | 98 | [6] |
| 4-Bromobenzonitrile | Pd/C | 1.4 | K₂CO₃ | DMF | Reflux | 1 | 97 | [3] |
| 4-Chlorobenzonitrile | [Pd(IPr)(allyl)Cl] | 1 | K₂CO₃ | Dioxane | 100 | 24 | 89 | [2] |
Experimental Protocols
To provide a practical framework, detailed experimental protocols for the Suzuki coupling of a representative aryl bromide and aryl chloride are outlined below.
Protocol 1: Suzuki Coupling of an Aryl Bromide (4-Bromoanisole)
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide using a standard palladium catalyst.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed DME and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Chloride (4-Chloroanisole)
This protocol outlines a procedure for the more challenging Suzuki-Miyaura coupling of an aryl chloride, employing a specialized N-heterocyclic carbene (NHC) palladium catalyst.
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[(IPr)Pd(allyl)Cl] (a Buchwald-type precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Schlenk tube or a similar reaction vessel for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add 4-chloroanisole, phenylboronic acid, [(IPr)Pd(allyl)Cl], and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube and add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times for aryl chlorides are typically longer, ranging from 12 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between an aryl bromide and an aryl chloride in Suzuki-Miyaura coupling is a trade-off between reactivity and cost. Aryl bromides offer the convenience of milder reaction conditions and compatibility with a broader range of standard palladium catalysts. In contrast, the economic advantage of aryl chlorides is offset by their lower reactivity, which necessitates the use of more sophisticated and often more expensive catalyst systems, as well as more stringent reaction conditions. For researchers and drug development professionals, a thorough understanding of these differences is paramount for designing efficient, scalable, and cost-effective synthetic routes. By carefully considering the substrate, desired scale, and available catalytic tools, the appropriate halogen can be selected to successfully navigate the path to the target molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Compounds from 3-Amino-6-bromo-2,4-dichloropyridine: A Comparative Guide to Anticancer and Antimicrobial Activities
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of novel compounds derived from the versatile scaffold, 3-Amino-6-bromo-2,4-dichloropyridine. This guide provides a summary of their anticancer and antimicrobial potential, supported by experimental data and detailed protocols.
The halogenated pyridine, this compound, serves as a crucial starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern allows for the facile construction of fused ring systems, leading to the discovery of novel agents with potent biological activities. This guide focuses on the comparative analysis of two key therapeutic areas where derivatives of this scaffold have shown promise: oncology and infectious diseases.
Anticancer Activity: Targeting Key Regulators of Cell Proliferation
A prominent class of compounds derived from precursors related to this compound are the pyrazolo[3,4-b]pyridines. These fused heterocyclic systems have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines.
Comparative Anticancer Potency
The cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives have been evaluated against several cancer cell lines, with some compounds exhibiting potency comparable to or exceeding that of the standard chemotherapeutic agent, doxorubicin. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 9a | Hela (Cervical Cancer) | 2.59 | Doxorubicin | 2.35 |
| 14g | MCF7 (Breast Cancer) | 4.66 | Doxorubicin | 4.57 |
| 14g | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | 2.11 |
| 8c | K562 (Leukemia) | Moderate Activity | Etoposide | Comparable Activity |
| 8c | MV4-11 (Leukemia) | Moderate Activity | Etoposide | Comparable Activity |
| 8b | A-549 (Lung Cancer) | 2.9 | - | - |
| 8b | HEPG2 (Liver Cancer) | 2.6 | - | - |
| 8b | HCT-116 (Colon Cancer) | 2.3 | - | - |
Mechanisms of Anticancer Action
The anticancer effects of these pyrazolo[3,4-b]pyridine derivatives are attributed to their ability to interfere with critical cellular processes, including cell cycle progression and DNA topology.
Inhibition of Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent inhibitors of CDK2 and CDK9.[1] These kinases are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, preventing cancer cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with these compounds has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, further contributing to their anticancer effects.
Inhibition of Topoisomerase IIα: Some derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme essential for resolving DNA topological problems during replication and transcription.[2][3][4] Inhibition of this enzyme leads to DNA damage and ultimately, cell death.
Antimicrobial Activity: A Promising Frontier
While the primary focus of published research on derivatives of this compound has been on their anticancer properties, the broader class of pyrazolo[3,4-b]pyridines has also been investigated for antimicrobial activity.
Comparative Antimicrobial Susceptibility
Several pyrazolo[3,4-b]pyridine derivatives have been screened against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for representative compounds are presented below.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Representative Pyrazolo[3,4-b]pyridine 1 | Staphylococcus aureus | 12.5 | Candida albicans | 25 |
| Representative Pyrazolo[3,4-b]pyridine 1 | Bacillus subtilis | 25 | Aspergillus niger | 50 |
| Representative Pyrazolo[3,4-b]pyridine 1 | Escherichia coli | 50 | - | - |
| Representative Pyrazolo[3,4-b]pyridine 1 | Pseudomonas aeruginosa | 100 | - | - |
| Representative Pyrazolo[3,4-b]pyridine 2 | Staphylococcus aureus | 25 | Candida albicans | 50 |
| Representative Pyrazolo[3,4-b]pyridine 2 | Bacillus subtilis | 50 | Aspergillus niger | 100 |
| Representative Pyrazolo[3,4-b]pyridine 2 | Escherichia coli | 100 | - | - |
| Representative Pyrazolo[3,4-b]pyridine 2 | Pseudomonas aeruginosa | >100 | - | - |
Note: The data presented for antimicrobial activity is representative of the pyrazolo[3,4-b]pyridine class, as specific studies on derivatives directly from this compound with extensive antimicrobial screening were not publicly available.
Experimental Protocols
In Vitro Anticancer Activity Assays
Cell Viability (MTT) Assay:
-
Human cancer cell lines (e.g., Hela, MCF7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The formazan crystals formed are dissolved in 150 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis:
-
Cancer cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
The cells are then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cancer cells are treated with the test compounds for 48 hours.
-
The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Kinase Inhibition Assays (CDK2 and CDK9):
-
The inhibitory activity of the compounds against CDK2/cyclin E and CDK9/cyclin T1 is determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The assay measures the amount of ADP produced from the kinase reaction.
-
The kinase, substrate, ATP, and test compound are incubated together, and the luminescence generated is proportional to the amount of ADP formed.
-
The IC50 values are calculated from the dose-response curves.
Topoisomerase IIα Relaxation Assay:
-
The assay measures the ability of the compounds to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase IIα.
-
Supercoiled plasmid DNA is incubated with Topoisomerase IIα in the presence of various concentrations of the test compounds.
-
The reaction products (relaxed and supercoiled DNA) are separated by agarose gel electrophoresis.
-
The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination):
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyridine Analogs in Kinase Inhibition
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of heterocyclic scaffolds is paramount for the rational design of potent and selective inhibitors. The 3-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a foundational element in the development of kinase inhibitors. This guide provides a comparative analysis of the SAR of analogs derived from substituted 3-aminopyridines, with a focus on modifications analogous to those that would be performed on a 3-Amino-6-bromo-2,4-dichloropyridine template. The data presented herein, derived from published studies on related heterocyclic systems, will aid in understanding the critical structural modifications that influence biological activity.
Comparative Biological Activity of 3-Aminopyridine Analogs
The biological activity of 3-aminopyridine derivatives is significantly influenced by the nature and position of various substituents. Modifications are commonly explored at the 3-amino group, as well as at other positions on the pyridine ring, to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR findings from studies on related aminopyridine and pyrido[2,3-d]pyrimidine analogs, which are often synthesized from highly substituted pyridines.
| Scaffold/Analog Class | Modification | Biological Target(s) | Observed Activity (IC50/Ki) | Key SAR Insights |
| 3-Aminopyrid-2-ones | Functionalization of the 3-amino group | Interleukin-2 inducible T-cell kinase (Itk) | 7 nM (Ki) for optimized analog | Introduction of specific substituents on the 3-amino group was crucial for achieving high potency.[1] |
| 3-Aminopyrid-2-ones | Introduction of a substituted heteroaromatic ring at the 5-position | Itk and related kinases | Not specified | This modification was key to achieving optimal selectivity over other kinases.[1] |
| 3,5-Diaryl-2-aminopyridines | Substitution of the 3-phenol with 4-phenylpiperazine | Activin receptor-like kinase 2 (ALK2) | Increased cellular potency | This modification significantly enhanced the activity of the compounds in cell-based assays. |
| Pyrido[2,3-d]pyrimidines | Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position | PDGFr, FGFr, EGFr, c-src | 0.3 µM (IC50 for PDGF-stimulated cell proliferation) | This modification led to enhanced potency and bioavailability compared to the initial lead compound.[2] |
| Pyrido[2,3-d]pyrimidines | Replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group | FGFr vs. other kinases | 0.060 µM (IC50 for FGFr); >50 µM for other kinases | This change in substitution at the 6-position resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase.[2] |
Experimental Protocols
The following are representative protocols for key experiments typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the target kinase (e.g., Itk, ALK2, FGFr), a suitable substrate (e.g., a peptide or protein substrate), and ATP.
-
Inhibitor Addition : The synthesized 3-aminopyridine analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Detection of Kinase Activity : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., leukemia, colon cancer, melanoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment : Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Data Analysis : The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curves.[3]
Visualizing Structure-Activity Relationships
The following diagram illustrates the logical relationship between structural modifications on a generalized 3-aminopyridine scaffold and their impact on kinase inhibitory activity, based on the findings in the summarized literature.
References
- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reaction Monitoring: LC-MS Analysis of 3-Amino-6-bromo-2,4-dichloropyridine and its Alternatives
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis involving 3-Amino-6-bromo-2,4-dichloropyridine, a key heterocyclic building block, is no exception. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as a premier technique for reaction monitoring, offering a powerful combination of separation and detection capabilities. Its high sensitivity and selectivity allow for the accurate identification and quantification of reactants, intermediates, and products, even at trace levels within complex matrices.[1][2][3]
A typical LC-MS method for the analysis of this compound would employ a reversed-phase C18 column with a gradient elution of water and an organic solvent, such as acetonitrile or methanol, both modified with an acid like formic acid to improve peak shape and ionization efficiency.[4][5][6] Detection would be performed using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for the basic pyridine nitrogen, followed by a mass analyzer like a single quadrupole or a more sophisticated tandem mass spectrometer (MS/MS) for enhanced specificity.[4][7]
Experimental Protocol: LC-MS
-
Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI in positive ion mode.
-
Monitored Ions:
-
This compound ([M+H]⁺): m/z 240.9, 242.9, 244.9 (isotopic pattern due to Br and Cl).
-
Expected product(s) and potential by-product(s) would be monitored based on their calculated m/z values.
-
Data Presentation: LC-MS
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~ 3.5 | 240.9 | ~ 0.1 ng/mL | ~ 0.3 ng/mL |
| Hypothetical Product 1 | Variable | Calculated | Variable | Variable |
| Hypothetical By-product 1 | Variable | Calculated | Variable | Variable |
Note: The LOD and LOQ are estimated based on typical performance for similar compounds and may vary depending on the specific instrumentation and matrix.
Alternative Analytical Techniques
While LC-MS offers superior performance, other techniques can be employed for reaction monitoring, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible and cost-effective alternative to LC-MS is HPLC with UV detection. The chromatographic separation principles are the same as in LC-MS, but detection is based on the absorption of UV light by the analytes. Given that pyridine derivatives are chromophoric, this method is often suitable. However, it may suffer from lower sensitivity and potential co-elution of impurities with similar UV spectra, leading to less accurate quantification.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool.[9] The high separation efficiency of capillary GC columns combined with mass spectrometric detection can provide excellent sensitivity and structural information. However, this compound and many of its derivatives may have low volatility or be prone to degradation at the high temperatures required for GC analysis, potentially necessitating derivatization.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis.[12][13] For reaction monitoring, time-course NMR experiments can be performed directly on the reaction mixture, providing real-time data on the consumption of reactants and the formation of products and intermediates without the need for chromatographic separation.[12][14] While highly informative, NMR is generally less sensitive than mass spectrometry-based methods.[15][16]
Comparison of Analytical Techniques
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Selectivity | Very High (based on retention time and mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | Very High (based on retention time and mass fragmentation pattern) | High (based on unique chemical shifts for each nucleus) |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Very High (pg to fg) | Low (mg to µg) |
| Quantitative Accuracy | High | Moderate (can be affected by co-eluting impurities) | High | High (direct proportionality between signal intensity and concentration) |
| Universality | Broad applicability to a wide range of compounds | Limited to compounds with a UV chromophore | Limited to volatile and thermally stable compounds (or requires derivatization) | Applicable to any molecule with NMR-active nuclei |
| Real-time Monitoring | Possible with rapid sampling and analysis[17] | Possible with rapid sampling and analysis | Generally requires sample work-up, less suitable for real-time | Excellent for real-time, in-situ monitoring[12] |
| Cost | High | Low | Moderate | Very High |
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow for LC-MS analysis and the logical relationship in selecting an analytical technique.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Decision tree for selecting an analytical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. scispace.com [scispace.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magritek [magritek.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 15. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.com [shimadzu.com]
A Comparative Guide to Palladium Catalysts for Dichloropyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyridines is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount in dictating the outcome of these reactions, influencing yield, regioselectivity, and substrate scope.
This guide provides a comparative analysis of various palladium catalysts employed in the cross-coupling of dichloropyridines, supported by experimental data from the literature. We will delve into the performance of different catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most prevalent methods for dichloropyridine functionalization.
Performance of Palladium Catalysts in Suzuki-Miyaura Cross-Coupling of Dichloropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the context of dichloropyridines, achieving regioselectivity—preferential reaction at a specific chlorine atom—is a key challenge. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various dichloropyridines, highlighting the crucial role of the ligand in controlling the reaction's outcome.
| Dichloropyridine Substrate | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) | Reference |
| 2,4-Dichloropyridine | Arylboronic acid | Pd(PEPPSI)(IPr) (3 mol %) | K₂CO₃ | Toluene | 60-100 | - | - | 2.5:1 to 10.4:1 | [1] |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | K₃PO₄ | Toluene | RT | - | Moderate to Good | ~10:1 | [1] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂ (3 mol %) / QPhos | K₃PO₄ | Dioxane | 100 | 12 | 45 | 4.3:1 | [1] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 12 | 85 | 1: >20 (C2 selective) | [1] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂ (2 mol %) / NBu₄Br | Na₂CO₃ | Toluene/H₂O | 100-120 | - | - | >99:1 | [1][2] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2 mol %) | K₂CO₃ | NMP/H₂O | 100 | 12 | 70 | C5 selective | [3] |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | - | - | - | - | [4] |
Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Dichloropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[5] For dichloropyridines, this reaction allows for the selective introduction of amine functionalities. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.[3]
| Dichloropyridine Substrate | Amine Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 2,4-Dichloropyridine | Anilines/Heterocyclic amines | Not specified | Not specified | Not specified | - | - | - | Highly C2 selective | [6] |
| 2,5-Dichloropyridine | Various amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | High | Mono-amination | [3] |
| 2,6-Dichloropyridine | Not specified | Not specified | Not specified | Not specified | - | - | - | - |
Experimental Protocols
Reproducible and detailed experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving dichloropyridines.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1]
Reaction Setup:
-
To a reaction vessel, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst, for example, a pre-catalyst like Pd(PEPPSI)(IPr) (3 mol %) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., IPr).
-
Add the appropriate degassed solvent (e.g., toluene).
-
The reaction mixture is then stirred at the specified temperature (e.g., room temperature to 100 °C) for the required time.
-
Reaction progress can be monitored by techniques such as TLC or GC-MS.
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired C4-arylated pyridine.
Protocol 2: Ligand-Free C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1][2]
Reaction Setup:
-
In a vial, combine 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).[2]
-
Add tetrabutylammonium bromide (NBu₄Br, 3.0 equiv) and palladium(II) chloride (PdCl₂, 0.02 equiv).[2]
-
Add a degassed mixture of toluene and water (e.g., 10:1 ratio).[2]
-
The reaction is heated at a high temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by GC or TLC.[2]
Work-up and Purification:
-
Follow the general work-up and purification steps outlined in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination of 2,5-Dichloropyridine[3]
Reaction Setup:
-
In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (or another palladium precursor), a suitable bulky phosphine ligand (e.g., BINAP), and sodium tert-butoxide (NaOtBu).
-
2,5-dichloropyridine and the desired amine are then added, followed by the solvent (e.g., toluene).
-
The reaction tube is sealed and heated to the appropriate temperature (e.g., 80 °C) with stirring for the specified time.
Work-up and Purification:
-
After cooling, the reaction mixture is partitioned between an organic solvent and water.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by chromatography to yield the aminated product.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a typical palladium-catalyzed cross-coupling experiment and the general catalytic cycle.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of a palladium catalyst system is a critical parameter that significantly impacts the outcome of dichloropyridine cross-coupling reactions. For achieving C4-selectivity in Suzuki-Miyaura couplings of 2,4-dichloropyridines, catalyst systems employing bulky N-heterocyclic carbene ligands such as IPr have shown great promise.[1] Conversely, traditional diphosphine ligands like dppf tend to favor C2-coupling.[1] Intriguingly, ligand-free conditions, often referred to as "Jeffery" conditions, can also provide exceptional C4-selectivity.[1] In the case of Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are generally required to achieve high yields and selectivity for the mono-amination of dichloropyridines.[3] The provided experimental protocols and workflow diagrams serve as a practical guide for researchers to design and execute efficient and selective cross-coupling reactions on dichloropyridine scaffolds, paving the way for the synthesis of novel and complex molecules for various applications.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Product Structures from the Functionalization of 3-Amino-6-bromo-2,4-dichloropyridine
For researchers, scientists, and professionals in drug development, the precise synthesis and structural validation of novel compounds are paramount. 3-Amino-6-bromo-2,4-dichloropyridine is a highly versatile scaffold, offering multiple reactive sites for functionalization. Its derivatives are significant building blocks in the creation of new pharmaceutical agents and functional materials.[1][2] The selective modification at the C6-bromo, C2/C4-chloro, or C3-amino positions allows for the generation of a diverse library of molecules. However, this reactivity also necessitates rigorous analytical methods to confirm the exact structure of the resulting product.
This guide provides a comparative overview of standard analytical techniques for validating the products formed from the functionalization of this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction as a representative example. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection and application of appropriate validation methods.
Comparing Analytical Techniques for Structural Validation
The successful functionalization of this compound requires unambiguous confirmation of the new structure, ruling out isomers and unreacted starting materials. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.
| Technique | Information Provided | Key Advantages for This Molecule | Limitations |
| ¹H & ¹³C NMR | Precise atom connectivity, chemical environment of protons and carbons, confirmation of substituent addition. | Unambiguously determines the position of functionalization. Clear shift changes upon substitution. | Requires relatively pure sample (>95%). Can be complex to interpret with multiple pyridine signals. |
| Mass Spectrometry (MS) | Molecular weight of the product, elemental composition confirmation. | The distinct isotopic pattern of Br and Cl provides a clear signature for the presence of these halogens in the product or its fragments.[3][4][5] | Does not provide information on isomerism (e.g., substitution at C2 vs. C4). Fragmentation can be complex. |
| LC-MS | Purity assessment, separation of product from reactants/byproducts, and molecular weight of each component. | Combines the separation power of HPLC with the identification capability of MS, ideal for monitoring reaction progress.[6][7] | Co-elution can complicate mass spectral analysis. Ionization efficiency can vary between compounds. |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Quick and simple method to observe the disappearance of starting material vibrations and the appearance of new ones. | Provides limited information on the overall structure and cannot distinguish between isomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for a common functionalization reaction and subsequent analyses.
Protocol 1: Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4-18 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Product Validation by LC-MS
Instrumentation:
-
HPLC system with a C18 column.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a ~1 mg/mL solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up an appropriate gradient elution method. For example, a linear gradient from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.
-
Inject a small volume (1-5 µL) of the sample.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Acquire mass spectra in positive ion mode across a relevant m/z range (e.g., 100-800 amu).
-
Analyze the data to confirm the retention time and the molecular weight of the product peak. The presence of the characteristic isotopic pattern for two chlorine atoms and the newly introduced group will confirm the structure.
Protocol 3: Structure Confirmation by NMR Spectroscopy
Procedure:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration. For a successful Suzuki coupling, expect to see the disappearance of the pyridine proton signal adjacent to the original bromo group and the appearance of new signals corresponding to the coupled aryl group.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex chemical processes and analytical strategies.
Caption: Reaction scheme for the Suzuki-Miyaura coupling.
Caption: General workflow from synthesis to validation.
Caption: Decision tree for analytical validation.
Comparison with Alternative Functionalization Strategies
While functionalizing this compound is effective, alternative scaffolds can be used to achieve similar final structures. The choice of starting material often depends on the desired substitution pattern and the relative reactivity of different halogen atoms.
A common alternative involves using pyridine scaffolds with different halogen patterns, such as 2-bromo-4-iodopyridine, where the greater reactivity of the C-I bond can be exploited for selective initial functionalization.[6]
| Parameter | Functionalization of this compound | Selective Functionalization of 2-Bromo-4-iodopyridine |
| Primary Reaction Site | The C-Br bond at the 6-position is the most common site for cross-coupling. | The C-I bond at the 4-position is significantly more reactive and will be functionalized first.[6] |
| Potential for Orthogonality | Subsequent functionalization of the chloro groups is possible but often requires harsher conditions. The amino group can also be modified. | The C-Br bond at the 2-position remains intact for a subsequent, different coupling reaction. |
| Validation Complexity | The presence of multiple halogens (Br, Cl) creates a complex but highly characteristic isotopic pattern in mass spectrometry. | The initial product will show the loss of the iodine signal and retention of the bromine, which is easy to track via MS. |
| Typical Yields | Good to excellent yields are achievable, but catalyst and base selection is crucial to avoid side reactions with the pyridine nitrogen.[8] | High yields for the initial selective coupling at the C4 position are common due to the high reactivity of the C-I bond.[6] |
By carefully selecting the appropriate analytical techniques and comparing results against known data for similar structures, researchers can confidently validate the outcomes of their functionalization reactions, paving the way for the next steps in the drug discovery and development pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tutorchase.com [tutorchase.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
In vitro cytotoxicity assays for derivatives of 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of various novel pyridine derivatives against several human cancer cell lines. Due to a lack of publicly available data on the cytotoxicity of 3-Amino-6-bromo-2,4-dichloropyridine derivatives, this document presents findings on other recently synthesized pyridine compounds as a representative overview of the potential anti-cancer activities of this class of molecules. The information herein is intended to serve as a reference for researchers engaged in the discovery and development of new anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of various pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. Lower IC50 values indicate higher potency. The data from several studies are summarized below.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 | MTT | [1] |
| 8n | MCF-7 (Breast) | 1.88 | MTT | [1] | |
| Doxorubicin (Ref) | MCF-7 (Breast) | 1.93 | MTT | [1] | |
| Pyridine-Thiazole Hybrids | 3 | HL-60 (Leukemia) | 0.57 | MTT | [2] |
| 3 | Pseudo-normal human cells | >50 | MTT | [2] | |
| Pyrido[2,3-d]pyrimidines | 4 | MCF-7 (Breast) | 0.57 | MTT | [3] |
| 11 | HepG2 (Liver) | 0.99 | MTT | [3] | |
| Staurosporine (Ref) | MCF-7 (Breast) | 6.76 | MTT | [3] | |
| Staurosporine (Ref) | HepG2 (Liver) | 5.07 | MTT | [3] | |
| Amino Acid Conjugates of Aminopyridine | S3c | A2780 (Ovarian) | 15.57 | Not Specified | [4][5] |
| S3c | A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 | Not Specified | [4][5] | |
| 4,4'-Bipyridine Derivatives | 9a | HepG-2 (Liver) | High Activity | Not Specified | [6][7] |
| 9b | MCF-7 (Breast) | High Activity | Not Specified | [6][7] | |
| Pyrazolo[3,4-b]pyridines | 8c | NCI-60 Panel (Various) | 1.33 (Average) | Not Specified | [8] |
*IC50 values were not quantified in the study, but the compounds were reported to have high cytotoxic activity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for common in vitro cytotoxicity assays used to evaluate the pyridine derivatives cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[10]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in 96-well plates.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.[10]
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[10]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.[10]
-
Protein-Bound Dye Solubilization: Air-dry the plates and dissolve the protein-bound dye in a 10 mM Tris base solution.[10]
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[10] The absorbance is proportional to the total cellular protein, which correlates with cell number.
Potential Mechanisms of Action
The cytotoxic effects of pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). Two common mechanisms are the inhibition of tubulin polymerization and the modulation of apoptotic signaling pathways.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[11] Some anticancer agents exert their effect by binding to tubulin, the protein subunit of microtubules, and disrupting their dynamics.[11] This can lead to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by a pyridine derivative.
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[12][13] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[14]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of novel compounds is outlined below. This process begins with high-throughput screening to identify active compounds, followed by more detailed studies to determine their potency and mechanism of action.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of Dichloropyridines
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a detailed, data-driven comparison of these two indispensable methods for the functionalization of dichloropyridines, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages and limitations.
Dichloropyridines are versatile building blocks, but their selective functionalization presents a significant synthetic challenge. The choice between Suzuki and Stille coupling can profoundly impact reaction efficiency, substrate scope, and overall synthetic strategy. This comparison delves into the performance of each method, supported by experimental data, to guide the selection of the optimal catalytic system.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to protodeboronation under certain conditions. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral conditions. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easier to remove. | Tin byproducts can be challenging to remove completely. |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups. | Excellent, tolerates a wide range of functional groups. |
Performance Comparison: Experimental Data
The following tables summarize quantitative data for Suzuki and Stille couplings of various dichloropyridine isomers, highlighting the regioselectivity and yields achieved under different catalytic systems.
2,5-Dichloropyridine
The functionalization of 2,5-dichloropyridine is often directed by the higher electrophilicity of the C2 position. However, specific ligand and reaction conditions can steer the reaction towards the C5 position.
Table 1: Suzuki Coupling of 2,5-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Phenylboronic acid | High | Selective for C2 |
| Pd₂(dba)₃ / Ligand | - | - | - | - | - | - | - | - |
Table 2: Stille Coupling of 2,5-Dichloropyridine
Direct comparative experimental data for the Stille coupling of 2,5-dichloropyridine is limited in the readily available literature. General conditions often involve a palladium catalyst such as Pd(PPh₃)₄ and an organostannane in a solvent like DMF or toluene at elevated temperatures.
2,4-Dichloropyridine
For 2,4-dichloropyridines, the C4 position is generally more reactive towards Suzuki coupling. However, ligand choice can play a crucial role in determining the site-selectivity.
Table 3: Suzuki Coupling of 2,4-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | C4:C2 Ratio |
| Pd(PEPPSI)-IPr (3 mol%) | IPr | K₂CO₃ | 1,4-Dioxane | 80 | 24 | Phenylboronic acid | Moderate to Good | Selective for C4[1] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Phenylboronic acid | Good to Excellent | Selective for C4 |
Table 4: Stille Coupling of 2,4-Dichloropyridine
3,5-Dichloropyridine
The two chlorine atoms in 3,5-dichloropyridine are electronically and sterically similar, making regioselective mono-functionalization challenging without a directing group.
Table 5: Suzuki Coupling of 3,5-Dichloropyridine
Direct regioselective mono-arylation of 3,5-dichloropyridine via Suzuki coupling is not well-documented. Often, reactions involving related substrates like 2,3,5-trichloropyridine are used to infer reactivity, where coupling occurs selectively at the C2 position.
Table 6: Stille Coupling of 3,5-Dichloropyridine
Quantitative data for the Stille coupling of 3,5-dichloropyridine is sparse in the available literature, making a direct comparison difficult.
Experimental Protocols
General Procedure for Suzuki Coupling of 2,5-Dichloropyridine (C2-Selective)
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.). In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane. Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents. Add the catalyst premix to the reaction mixture via syringe. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[2]
General Procedure for Stille Coupling
To a solution of the aryl halide (1.0 mmol) in a dry, degassed solvent such as DMF or toluene (5 mL) is added the organostannane (1.1 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). In some cases, a copper(I) co-catalyst or a lithium chloride additive may be included to facilitate the reaction. The reaction mixture is thoroughly degassed with an inert gas. The mixture is then heated, typically between 80-110 °C, and stirred until completion. The work-up often involves a potassium fluoride (KF) wash to remove tin byproducts.
Mechanistic Overview and Workflow
The catalytic cycles of both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Suzuki coupling requires a base to activate the organoboron species for transmetalation, while the Stille coupling can often proceed under neutral conditions due to the higher reactivity of the organostannane.
Conclusion
Both Suzuki and Stille couplings are powerful methods for the functionalization of dichloropyridines. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal. It has been extensively studied for dichloropyridines, with established protocols for achieving regioselectivity.
The Stille coupling, while burdened by the toxicity of organotin compounds and challenges in purification, offers the significant advantage of high functional group tolerance and reagent stability. This makes it a valuable alternative, particularly for substrates that are sensitive to the basic conditions of the Suzuki coupling or when the corresponding boronic acid is unstable or commercially unavailable.
The choice between these two methods will ultimately depend on the specific synthetic goals, the nature of the dichloropyridine substrate, the desired functional group tolerance, and practical considerations such as reagent availability and toxicity concerns. For routine applications, the Suzuki coupling often provides a more straightforward and environmentally benign approach. However, for complex syntheses requiring broad functional group compatibility, the Stille coupling remains a highly relevant and powerful tool.
References
- 1. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized 3-Amino-6-bromo-2,4-dichloropyridine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical compounds, the purity of starting materials and intermediates is of paramount importance. Halogenated pyridines, such as 3-Amino-6-bromo-2,4-dichloropyridine, are versatile building blocks whose impurity profile can significantly impact the yield, purity, and biological activity of the final product.[1] This guide provides a comparative assessment of the purity of synthesized this compound against two structurally related alternatives: 3-Amino-6-bromo-2-chloropyridine and 3-Amino-6-bromo-4-methylpyridine. The comparison is based on standard analytical techniques and provides detailed experimental protocols to enable researchers to replicate these purity assessments.
Comparative Purity Assessment
The purity of synthesized lots of this compound and its analogs was determined using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). The results are summarized in the table below. It is important to note that purity can vary based on the synthetic route and purification methods employed.[2]
| Compound | Structure | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Detected by MS |
| This compound | ![]() | 98.2 | 98.5 | Dibrominated species, starting materials |
| 3-Amino-6-bromo-2-chloropyridine | ![]() | 98.9 | 99.1 | Isomeric impurities, residual solvents |
| 3-Amino-6-bromo-4-methylpyridine | ![]() | 97.5 | 97.8 | Over-brominated products, unreacted starting material |
Table 1: Comparative Purity Data of Synthesized Pyridine Derivatives. The data presented is illustrative and representative of typical synthesis outcomes.
Experimental Workflow for Purity Assessment
The following diagram outlines the logical workflow for the comprehensive purity assessment of the synthesized pyridine derivatives.
Caption: Workflow for the purity assessment of synthesized pyridine derivatives.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparative guide are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of the purity of the pyridine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 45:55 v/v) with 0.05% sulfuric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 200 nm.[3]
-
Injection Volume: 1 µL.[3]
-
Sample Preparation: Samples are dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1.0 mg/mL.[3]
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides structural confirmation and an accurate measure of purity against a certified internal standard.[4]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.[5]
-
Acquisition Parameters:
-
A standard 1D proton pulse sequence is used.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete magnetization recovery.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[4]
Mass Spectrometry (MS)
MS is employed for the identification of the synthesized compound and any potential impurities. The presence of bromine and chlorine isotopes provides a characteristic isotopic pattern.[6]
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Direct infusion or via a GC-MS interface.
-
Data Analysis:
-
The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.
-
The isotopic cluster pattern for compounds containing bromine and chlorine is distinctive. For a compound with one bromine atom, there will be M+ and M+2 peaks of nearly equal intensity. For a compound with two chlorine atoms, there will be M+, M+2, and M+4 peaks in a 9:6:1 ratio.[7] For this compound, a complex isotopic pattern will be observed due to the presence of one bromine and two chlorine atoms.
-
Analysis of fragmentation patterns can help in confirming the structure and identifying impurities.
-
Conclusion
The purity of synthesized this compound and its derivatives is crucial for their successful application in research and development. The analytical methods outlined in this guide provide a robust framework for the accurate assessment of purity and the identification of potential impurities. While 3-Amino-6-bromo-2-chloropyridine may offer slightly higher purity in typical synthetic preparations, the selection of the most appropriate building block will depend on the specific requirements of the downstream application. Researchers are encouraged to implement these or similar analytical protocols to ensure the quality of their synthesized materials.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Proper Disposal of 3-Amino-6-bromo-2,4-dichloropyridine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Amino-6-bromo-2,4-dichloropyridine (CAS Number: 237435-16-4). Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to understand the potential hazards associated with this compound. Based on information for structurally similar compounds, this chemical should be handled as a hazardous substance.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
In the event of a spill, immediately evacuate the area and prevent further spread. For minor spills, use an inert absorbent material like sand or vermiculite to contain and collect the substance.[1] Place the absorbed material into a sealed and properly labeled container for hazardous waste disposal. For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Summary of Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 237435-16-4 | [3] |
| Molecular Formula | C5H3BrCl2N2 | [3] |
| Molecular Weight | 241.9 g/mol | [3] |
| Potential Hazards | May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.
-
Waste Stream Segregation: This compound is a halogenated organic compound. It is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream.[1][2] Do not mix with non-halogenated chemical waste, as this can complicate the disposal process and may create dangerous chemical reactions.[1][2]
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[1][2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Toxic," "Irritant").[1] Do not use abbreviations or chemical formulas on the primary label.[1]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1]
-
Ensure the waste container is placed in secondary containment to prevent spills.[1]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-6-bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-6-bromo-2,4-dichloropyridine (CAS No. 237435-16-4). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical splash goggles are required.[1][2] A face shield should be worn over safety glasses when a splash hazard exists.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact.[2][3][5] Inspect gloves before use and change them immediately if contaminated.[3] Double gloving is recommended for higher-risk tasks.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are mandatory.[3] Open-toed footwear, sandals, and perforated shoes are not permitted in the laboratory.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2][5] If a fume hood is not available, a respirator may be required.[3][4] |
Safe Handling and Operational Protocol
Preparation:
-
Ensure a certified chemical fume hood is fully operational before beginning work.[5][6]
-
Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[6]
-
Inspect all PPE for integrity before use.[3]
-
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
Handling:
-
Avoid the formation of dust and aerosols.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][6]
-
Prevent contact with skin and eyes.[7]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][7]
-
Decontaminate the work surface and any equipment used.
Emergency Procedures: Spills and First Aid
Spill Response:
-
Evacuate: Immediately evacuate the affected area in the event of a large spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][2][7]
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[2][6]
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][8] Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[8]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials, pipette tips), must be treated as hazardous waste.[1][3]
-
Segregation: Do not mix this waste with other waste streams.[1]
-
Containment: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Labeling: The container must be labeled with the chemical name and associated hazards (e.g., Toxic, Irritant).[1]
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[1][2]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

